(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
Description
BenchChem offers high-quality (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H/t8-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECHCUXLJZQHOJ-SCYNACPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, a key chiral building block in synthetic organic chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights for its effective utilization.
Chemical Identity and Nomenclature
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, also commonly known as O-benzyl-L-threonine hydrochloride, is the hydrochloride salt of the O-benzylated derivative of the amino acid L-threonine. The stereochemistry, (2S,3R), is crucial for its application in asymmetric synthesis, where precise three-dimensional arrangement is paramount for biological activity and selectivity.
-
IUPAC Name: (2S,3R)-2-amino-3-(phenylmethoxy)butanoic acid;hydrochloride[]
-
Synonyms: O-Benzyl-L-threonine hydrochloride, H-Thr(Bzl)-OH HCl, (2S,3R)-2-Amino-3-benzyloxybutanoic acid hydrochloride[]
-
CAS Number: 60856-51-1 (for the hydrochloride salt)[]; 4378-10-3 (for the free base)
-
Molecular Formula: C₁₁H₁₆ClNO₃[]
-
Molecular Weight: 245.70 g/mol []
Below is the chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride:
Caption: Chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in various chemical reactions and formulations.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Weight | 245.70 g/mol | [] |
| Melting Point | Data not available for hydrochloride salt. The related benzyl ester hydrochloride has a melting point of 107-112 °C. | [] |
| Solubility | Soluble in water. The benzyl ester is soluble in organic solvents. | [] |
| Optical Rotation | [α]D²⁰ = -30 ± 2º (c=1 in 1M HCl) for the free base. | [2] |
Synthesis and Purification
The synthesis of O-benzyl-L-threonine hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and efficient approach involves the selective O-benzylation of a suitably N-protected L-threonine derivative, followed by deprotection of the amino group and subsequent formation of the hydrochloride salt.
Rationale for Synthetic Strategy
The synthetic strategy hinges on the differential reactivity of the functional groups in L-threonine: the amino, carboxyl, and hydroxyl groups. To achieve selective O-benzylation, the more nucleophilic amino group and the acidic carboxyl group must be protected. The choice of protecting groups is critical; they must be stable under the benzylation conditions and readily removable without affecting the newly formed benzyl ether or the stereocenters. The Boc (tert-butyloxycarbonyl) group is a common choice for amino protection due to its stability and ease of removal under acidic conditions. The carboxyl group can be protected as an ester, which is later saponified.
Experimental Protocol: One-Pot Synthesis of O-Benzyl-L-threonine
A reported one-pot synthesis offers an efficient route to the free base, which can then be converted to the hydrochloride salt.[3] This method cleverly uses ethyl acetoacetate as a transient protecting group for the α-amino group.[3]
Step 1: N-protection and O-benzylation
-
Suspend L-threonine in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent).
-
Add an equimolar amount of a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.
-
Introduce ethyl acetoacetate to form the enamine, thus protecting the amino group.
-
Add benzyl bromide as the benzylating agent. The reaction is typically heated to drive the O-benzylation to completion. The hydroxyl group, being less nucleophilic than the deprotonated carboxylate and the enamine-protected amino group, is selectively benzylated.
Step 2: Deprotection and Isolation
-
After the reaction is complete, cool the mixture.
-
Acidify the reaction mixture with a strong acid, such as hydrochloric acid. This serves two purposes: it hydrolyzes the enamine protecting group to regenerate the free amine and protonates it to form the ammonium salt.
-
The crude product can be purified by crystallization.
Conversion to Hydrochloride Salt and Purification
To obtain the hydrochloride salt from the free base:
-
Dissolve the crude or purified O-benzyl-L-threonine free base in a suitable organic solvent (e.g., ethanol or diethyl ether).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any non-polar impurities, and dry under vacuum.
Caption: A representative workflow for the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. Key expected signals include: the methyl protons of the threonine backbone as a doublet, the α- and β-protons as multiplets, the benzylic methylene protons as a singlet or a pair of doublets, and the aromatic protons of the benzyl group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the threonine backbone.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches of the benzyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak corresponding to the free base, and fragmentation patterns can provide further structural information.
Caption: A typical analytical workflow for the characterization of the synthesized product.
Applications in Research and Drug Development
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of peptide chemistry.
Peptide Synthesis
The benzyl ether group serves as a stable protecting group for the hydroxyl function of threonine during solid-phase peptide synthesis (SPPS). This protection prevents unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids. The benzyl group can be removed under specific deprotection conditions, typically through catalytic hydrogenation, which does not affect most other protecting groups used in peptide synthesis. Its use is particularly advantageous in the synthesis of peptides where the threonine hydroxyl group needs to be selectively deprotected or modified.
Chiral Precursor in Asymmetric Synthesis
The defined stereochemistry of this compound makes it a valuable starting material for the synthesis of various chiral molecules. The amino acid backbone provides a scaffold from which complex structures with specific stereochemical configurations can be built. This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is a valuable and versatile chiral building block with significant applications in synthetic chemistry, particularly in the synthesis of peptides and other complex chiral molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and professionals working with this important compound.
References
- Chen, S. T., Wu, S. H., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-Threonine.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. B153591.
- Google Patents. (2006). Synthesis of (2S,3R)
Sources
Unraveling the Mechanism of Action of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride: Acknowledging the Information Gap
For Researchers, Scientists, and Drug Development Professionals
Initial Objective: To provide an in-depth technical guide on the core mechanism of action of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride.
Current Status: Following a comprehensive and multi-faceted search of publicly available scientific literature and chemical databases, it has become evident that there is a significant lack of specific information regarding the mechanism of action for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. The search yielded data on structurally related amino acid derivatives, which highlighted a broad spectrum of potential biological activities, including roles as synthetic building blocks in peptide chemistry, and general physiological effects such as anti-inflammatory or ergogenic properties. However, no definitive studies detailing the specific molecular targets, signaling pathways, or pharmacological effects of the title compound could be identified.
This absence of direct evidence prevents the creation of an in-depth technical guide as originally intended. A document of that nature would require robust, verifiable data from primary research, which appears to be unavailable in the public domain at this time.
The Landscape of Related Amino Acid Derivatives
While direct information is lacking for the specified molecule, the broader class of amino acid derivatives is a cornerstone of extensive research in drug discovery and chemical biology. These compounds are recognized for their diverse biological activities, which are fundamentally linked to their structural similarities to endogenous amino acids. This allows them to interact with a wide array of biological targets.
For context, various amino acid derivatives have been investigated for their potential as:
-
Enzyme Inhibitors: By mimicking the natural substrate, they can block the active site of an enzyme, thereby modulating its activity.
-
Receptor Ligands: They can act as agonists or antagonists at cell surface or intracellular receptors, initiating or blocking signaling cascades.
-
Ion Channel Modulators: Interaction with ion channels can alter ion flow across cell membranes, impacting cellular excitability and signaling.
-
Building Blocks for Peptidomimetics: Modified amino acids are crucial in the synthesis of peptide-like molecules with improved stability and therapeutic properties.
Postulated Avenues for Future Investigation
Given the chemical structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, a derivative of threonine with a phenylmethoxy (benzyloxy) group, several hypothetical avenues for research into its mechanism of action can be proposed. These are speculative and would require experimental validation.
Potential Research Questions:
-
Metabolic Stability and Conversion: Does the benzyloxy group confer increased metabolic stability compared to native threonine? Could it be cleaved in vivo to release a potentially active metabolite?
-
Interaction with Amino Acid Transporters: Does the compound compete with natural amino acids for transport across cellular membranes?
-
Enzymatic Inhibition: Could the molecule act as an inhibitor of enzymes involved in amino acid metabolism or other pathways?
-
Neurological Activity: Given the presence of a phenyl group, which can influence blood-brain barrier permeability, could the compound have uncharacterized effects on the central nervous system?
Proposed Experimental Workflow for Elucidation of Mechanism of Action
For researchers interested in characterizing the biological activity of this compound, a systematic approach would be necessary. The following workflow outlines a potential strategy:
-
High-Throughput Screening (HTS):
-
Objective: To identify potential biological targets from a broad panel.
-
Methodology: Screen the compound against a diverse library of assays, including receptor binding assays, enzyme inhibition assays, and cell-based phenotypic screens.
-
-
Target Identification and Validation:
-
Objective: To confirm the molecular target(s) identified in the HTS.
-
Methodology: Employ techniques such as affinity chromatography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to demonstrate direct binding to the purified target protein.
-
-
In Vitro Functional Assays:
-
Objective: To characterize the functional consequences of the compound-target interaction.
-
Methodology: Conduct cell-based assays to measure downstream signaling events, changes in gene expression, or other relevant cellular responses.
-
-
In Vivo Efficacy and Pharmacokinetic Studies:
-
Objective: To assess the compound's effects in a living organism and determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Methodology: Administer the compound to an appropriate animal model and evaluate relevant physiological or behavioral endpoints.
-
Visualization of a Generic Target Identification Workflow
The following diagram illustrates a generalized workflow for identifying the mechanism of action of a novel compound.
Caption: A generalized workflow for the elucidation of a compound's mechanism of action.
Conclusion
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride: A Comprehensive Guide to Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a protected amino acid derivative, specifically an O-benzyl ether of L-threonine hydrochloride. Its defined stereochemistry and protected hydroxyl group make it a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of complex peptides and pharmaceutical intermediates.[1][][3] The integrity of such a specialized reagent is paramount for the success of multi-step syntheses, where the introduction of impurities can lead to significant downstream challenges in purification, characterization, and overall yield.
The purpose of stability testing is to provide evidence on how the quality of a substance changes over time under the influence of various environmental factors like temperature, humidity, and light.[4][5] This guide serves as a technical framework for understanding the potential stability liabilities of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. It provides field-proven insights into its optimal storage and handling, and outlines a comprehensive strategy for conducting formal stability and forced degradation studies. By adhering to these principles, researchers can ensure the chemical and chiral purity of their starting material, thereby safeguarding the integrity and reproducibility of their scientific outcomes.
Physicochemical Properties and Stability Considerations
Understanding the fundamental physicochemical properties of a compound is the first step in designing a rational stability and storage protocol. The structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride contains several functional groups that dictate its chemical behavior.
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-amino-3-(benzyloxy)butanoic acid hydrochloride | N/A |
| Synonyms | O-Benzyl-L-threonine hydrochloride, L-Thr(Bzl)-OH·HCl | [1][3] |
| Molecular Formula | C₁₁H₁₆ClNO₃ | [6] |
| Molecular Weight | 245.70 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [3] |
| Form | Hydrochloride Salt | N/A |
The key structural features influencing stability are:
-
Hydrochloride Salt: The salt form enhances water solubility but can make the compound hygroscopic. Absorption of moisture can initiate hydrolytic degradation pathways and promote physical changes like clumping.
-
Amino Group: The primary amine is a nucleophile and can participate in reactions, particularly with aldehydes or ketones.
-
Carboxylic Acid: While relatively stable, this group can undergo decarboxylation under high heat, although this is typically an extreme condition.
-
Benzyl Ether: The O-benzyl protecting group is generally stable to a wide range of conditions but can be susceptible to cleavage under strong acidic conditions (hydrolysis) or reductive conditions. The benzylic C-H bond is also a potential site for oxidation.[3]
-
Chiral Centers (2S, 3R): The stereochemical integrity is critical. Epimerization at the α-carbon (C2) can occur under basic or, in some cases, thermal stress, leading to the formation of diastereomers which can be difficult to separate.
Potential Degradation Pathways
Forced degradation, or stress testing, is designed to accelerate the formation of degradation products to understand the intrinsic stability of a molecule.[7][8] Based on the structure, several degradation pathways for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride can be postulated.
-
Hydrolytic Degradation: While the benzyl ether is relatively stable, exposure to strong aqueous acids or bases, particularly at elevated temperatures, could lead to cleavage, yielding L-threonine and benzyl alcohol.
-
Oxidative Degradation: The benzylic position is susceptible to oxidation, which could lead to the formation of a corresponding benzoic acid derivative and other related impurities. Common laboratory oxidizing agents or atmospheric oxygen over long periods could facilitate this.
-
Photolytic Degradation: The phenyl group of the benzyl ether is a chromophore that can absorb UV light. This energy can initiate radical-based degradation pathways, leading to a complex mixture of impurities. ICH Q1B guidelines provide a standardized approach to photostability testing.[9]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various reactions, including decarboxylation or epimerization. Stress testing is often performed in 10°C increments above accelerated stability conditions (e.g., 50°C, 60°C).[5]
-
Epimerization: The stereocenter at C2, adjacent to the carboxylic acid, is the most likely site for racemization or epimerization under harsh pH conditions, leading to the formation of diastereomeric impurities.
Caption: Potential degradation pathways for the target compound.
Recommended Storage and Handling
Proper storage is critical to maintain the purity and stability of the compound. The following recommendations are based on best practices for hygroscopic, light-sensitive, and temperature-sensitive amino acid derivatives.[10][11][12]
| Condition | Solid Compound (As Supplied) | In Solution |
| Short-Term | Store at 2-8°C in a tightly sealed container under inert gas (e.g., Argon, Nitrogen).[1][][13] A desiccator is recommended. | Prepare solutions fresh. If temporary storage is needed, keep at 2-8°C for no more than 24 hours. Protect from light. |
| Long-Term | Store at -20°C in a tightly sealed container under inert gas and protected from light.[10][12][14] Use a desiccator upon removal. | For stock solutions, aliquot into single-use volumes and store at -20°C or -80°C for up to 1-6 months.[10][12] Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert gas (Argon or Nitrogen) is recommended to displace oxygen and moisture. | Solvents should be degassed. Solutions should be blanketed with inert gas if stored. |
| Light | Store in an amber vial or in a light-blocking outer container. | Use amber glassware or wrap containers in aluminum foil. |
| Handling | Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture. | Use high-purity, degassed solvents. For aqueous solutions, consider sterile filtering with a 0.22 µm filter for long-term storage.[10] |
Causality Behind Recommendations:
-
Low Temperature (-20°C): Reduces the rate of all chemical reactions, providing the best long-term stability.
-
Inert Atmosphere: Prevents oxidative degradation by displacing atmospheric oxygen.
-
Dessication: The hydrochloride salt form is prone to absorbing water, which can act as a reactant for hydrolysis and physically alter the material.
-
Light Protection: Prevents the initiation of photolytic degradation pathways.
-
Aliquotting Solutions: Avoids repeated freeze-thaw cycles which can cause solute precipitation and introduce atmospheric contaminants with each use.
Framework for a Comprehensive Stability Assessment
To definitively establish a re-test period and understand degradation products, a formal stability study is required. This process involves a well-designed experimental plan and a validated stability-indicating analytical method.
Caption: Workflow for a comprehensive stability assessment study.
Experimental Design: Formal and Forced Degradation Studies
A robust stability program includes both formal (ICH) studies and forced degradation studies.
Formal Stability Study: The goal is to monitor the compound under defined storage conditions over time.[15]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Typical) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation Study: The goal is to intentionally degrade the sample to identify potential degradation products and demonstrate the specificity of the analytical method.[7][9] A target degradation of 5-20% is often desired.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid state at 80°C for 48 hours.
-
Photostability: Expose solid and solution to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients. Reverse-phase HPLC with UV detection is the most common technique.[16][17]
Objective: To separate the parent compound from all potential process impurities and degradation products.
Step-by-Step Methodology:
-
Column Selection:
-
Start with a C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column provides good hydrophobic retention for the benzyl group.
-
Given the chiral nature of the compound, a chiral column (e.g., protein-based or cyclodextrin-based) should be used to confirm the absence of epimerization.[18][19][20] This can be a secondary method or the primary method if diastereomers are observed.
-
-
Mobile Phase Development:
-
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. The acid modifier improves peak shape for the amine and suppresses ionization of the carboxylate.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower UV cutoff.
-
Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Optimization: Adjust the gradient slope and duration to achieve a resolution (Rs) > 1.5 between the parent peak and the closest eluting impurity.
-
-
Detection:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Determine the optimal wavelength for detection by analyzing the UV spectrum of the parent compound (likely around 210 nm for the peptide bond and ~254-260 nm for the phenyl ring).
-
Peak purity analysis using the DAD/PDA is crucial to ensure the main peak is not co-eluting with a degradant.
-
-
Sample Preparation:
-
Dissolve the compound in a suitable diluent, typically the mobile phase at the initial gradient composition, to a concentration of ~0.5-1.0 mg/mL.
-
Ensure complete dissolution. Sonication may be required.
-
-
Method Validation (Self-Validating System):
-
Specificity: Analyze samples from the forced degradation study. The method is specific if all degradation product peaks are baseline-resolved from the parent peak.
-
Linearity: Analyze a series of standards over a range (e.g., 50% to 150% of the nominal concentration) and confirm the correlation coefficient (r²) is > 0.999.
-
Accuracy & Precision: Perform replicate injections of known standards to ensure the results are accurate (recovery) and reproducible (RSD < 2%).
-
Data Interpretation and Reporting
The ultimate goal of a stability study is to establish a re-test period or shelf life.
-
Assay: The concentration of the parent compound should remain within established limits (e.g., 95.0% - 105.0% of the initial value).
-
Impurities: No individual impurity should exceed a specified limit (e.g., 0.5%), and the total impurities should not exceed another limit (e.g., 1.5%).
-
Mass Balance: The sum of the assay value and the total percentage of degradation products should ideally be between 98-102%.[21] This demonstrates that all major degradants have been detected.
-
Re-Test Period: This is the time during which the compound is expected to remain within its specification when stored under the recommended conditions. It is determined by the long-term stability data.
Conclusion
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a stable compound when stored under appropriate conditions. Its primary stability liabilities are susceptibility to oxidation at the benzylic position, potential for epimerization under harsh pH, and hygroscopicity due to its hydrochloride salt form. Long-term storage at -20°C under an inert, dry atmosphere is the most effective strategy to preserve its chemical and chiral purity. For any application where purity is critical, particularly in drug development, these general guidelines must be supported by a formal, in-house stability study utilizing a validated, stability-indicating analytical method. This rigorous, data-driven approach is the only way to ensure the quality and reliability of this important synthetic building block.
References
- MedchemExpress.com. (S)-2-Amino-3,3-dimethylbutanoic acid.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- US Pharmacopeia (USP). Amino acid analysis.
- PubChem. (2S,3R)-2-amino-3-phenylbutanoic acid.
- Echemi. (2S,3R)
- PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid.
- Sigma-Aldrich. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride.
- PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid.
- BLDpharm. (S)-2-Amino-3-mercapto-3-methylbutanoic acid.
- ChemScene. (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride.
- Bullock, J. et al. (1991). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Hospital Pharmacy.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Glpbio. (2018). MSDS of (2S,3R)-2-aMino-3-phenyl-butyric acid hydrochloride.
- Sigma-Aldrich. Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns.
- Arai, T. et al. (1988). Degradation of beta-lactamase inhibitor... in aqueous solutions. Chemical & Pharmaceutical Bulletin.
- Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Liu, Z. et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres...
- Fisher Scientific. (2025). SAFETY DATA SHEET - (2S,3S)-2-Amino-3-methoxybutanoic acid.
- Helmenstine, A. M. (2025).
- Chem-Impex. O-Benzyl-L-threonine benzyl ester hydrochloride.
- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method...
- BOC Sciences. O-Benzyl-L-threonine benzyl ester hydrochloride.
- Garsiya, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients... MDPI.
- Sayeed, F. A. et al. (1984). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Hospital Pharmacy.
- Chromatography Today. (2018).
- MedChemExpress. BOC-O-Benzyl-L-threonine.
- US Pharmacopeia (USP). (2016).
- Bajaj, S. et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method... PubMed.
- Shimadzu. Analytical Methods for Amino Acids.
- Wako Blog. Chiral Amino Acid Analysis Using LC/MS.
- Shinde, N. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
- Patel, Y. (2023).
- Chem-Impex. O-Benzyl-L-threonine.
- van der Ploeg, L. et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- Asian Pharma Press. (2013).
- BOC Sciences. Threonine: Definition, Structure, Benefits, Sources and Uses.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. snscourseware.org [snscourseware.org]
- 6. capotchem.cn [capotchem.cn]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fishersci.ca [fishersci.ca]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 52-67-5|(S)-2-Amino-3-mercapto-3-methylbutanoic acid|BLD Pharm [bldpharm.com]
- 14. (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride cell culture plant, BioReagent, powder 55720-26-8 [sigmaaldrich.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. usp.org [usp.org]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. agilent.com [agilent.com]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Unveiling the Bioactive Potential of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Novel Amino Acid Derivatives
In the ever-evolving landscape of drug discovery, non-proteinogenic amino acids and their derivatives represent a fertile ground for identifying novel therapeutic agents. Their inherent chirality and diverse functionalities allow for the fine-tuning of molecular interactions with biological targets. This guide focuses on a compound of significant interest: (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. While direct extensive biological data for this specific molecule remains nascent, its structural relationship to known bioactive compounds provides a strong rationale for its exploration.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for investigating the biological activity of this compound. We will delve into hypothesized mechanisms of action, propose robust experimental protocols, and offer insights grounded in the established bioactivity of structurally analogous molecules. Our approach is rooted in scientific integrity, providing a self-validating system for inquiry that encourages reproducible and insightful results.
Molecular Profile and Rationale for Investigation
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a chiral amino acid derivative. Its core structure, a butanoic acid backbone with an amino group at the C2 position and a phenylmethoxy group at the C3 position, presents several features that suggest potential biological activity. The specific (2S,3R) stereochemistry is critical, as the spatial arrangement of functional groups often dictates the efficacy and specificity of interactions with enzymes and receptors.[1][2]
The presence of the phenylmethoxy group is a key structural feature. Compared to a simple hydroxyl or phenyl group, the phenylmethoxy moiety increases the molecule's lipophilicity. This enhanced lipophilicity may improve its ability to cross cellular membranes and potentially the blood-brain barrier, a crucial factor for neurologically active compounds.[1]
Our rationale for investigating this compound is built upon the known activities of structurally similar molecules:
-
Neuromodulatory Potential: Derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid are recognized as inhibitors of enkephalinase, an enzyme responsible for degrading enkephalins.[1] By inhibiting this enzyme, such compounds can potentiate the analgesic effects of endogenous opioids. The structural similarity suggests that our target compound may also interact with peptidases or other enzymes within the nervous system.
-
Enzyme Inhibition: The core amino acid scaffold is a common feature in many enzyme inhibitors. The specific stereochemistry and the nature of the side chains are pivotal for binding to the active sites of enzymes such as proteases, kinases, or transferases.[3]
-
Antimicrobial and Anticancer Properties: Some amino acid derivatives have demonstrated antimicrobial and cytotoxic activities.[4] The lipophilic nature of the phenylmethoxy group could facilitate interaction with microbial cell membranes or intracellular targets in cancer cells.
Hypothesized Biological Activities and Mechanisms of Action
Based on the structural analysis and data from related compounds, we propose the following primary areas for investigation:
Neuromodulatory Activity via Peptidase Inhibition
We hypothesize that (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride may act as an inhibitor of neutral endopeptidase (NEP, also known as neprilysin or enkephalinase). NEP is a key enzyme in the regulation of several signaling peptides, including enkephalins.
Proposed Signaling Pathway:
Caption: Proposed mechanism of action via NEP inhibition.
Anticancer Activity via Induction of Apoptosis
We postulate that the compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis. The increased lipophilicity could allow for accumulation within cancer cells, leading to the activation of intrinsic or extrinsic apoptotic pathways.
Experimental Protocols for Biological Activity Screening
To empirically test our hypotheses, we propose a tiered screening approach, starting with in vitro assays and progressing to more complex cellular models.
Primary Screening: Enzyme Inhibition Assays
Objective: To determine if (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride inhibits the activity of relevant peptidases, such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[2]
Methodology: Fluorometric NEP Inhibition Assay
-
Reagents and Materials:
-
Recombinant human NEP enzyme
-
NEP substrate (e.g., Suc-Ala-Ala-Phe-AMC)
-
Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.5)
-
Thiorphan (positive control inhibitor)
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride (test compound)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a 96-well plate, add 50 µL of the NEP enzyme solution to each well.
-
Add 25 µL of the diluted test compound, positive control, or vehicle control (assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the NEP substrate to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow:
Caption: Workflow for the fluorometric NEP inhibition assay.
Secondary Screening: Cell-Based Assays
Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Methodology: MTT Assay for Cell Viability
-
Cell Lines:
-
Select a panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., 3T3 fibroblasts).[4]
-
-
Reagents and Materials:
-
Selected cell lines
-
Complete cell culture medium
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value at each time point.
-
Data Presentation:
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| (2S,3R)-2-amino-3-phenylmethoxybutanoic acid HCl | MDA-MB-231 | Experimental | Experimental | Experimental |
| (2S,3R)-2-amino-3-phenylmethoxybutanoic acid HCl | HepG2 | Experimental | Experimental | Experimental |
| (2S,3R)-2-amino-3-phenylmethoxybutanoic acid HCl | 3T3 | Experimental | Experimental | Experimental |
| Doxorubicin (Positive Control) | MDA-MB-231 | Literature | Literature | Literature |
Note: The table above is a template for presenting the experimental data. Actual values would be determined through experimentation.
Future Directions and Advanced Studies
Should the primary and secondary screenings yield promising results, further investigations would be warranted:
-
Mechanism of Action Studies: For compounds showing significant enzyme inhibition, detailed kinetic studies (e.g., Michaelis-Menten kinetics) should be performed to determine the mode of inhibition (competitive, non-competitive, etc.). For cytotoxic compounds, assays for apoptosis (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis can elucidate the mechanism of cell death.
-
In Vivo Studies: Promising candidates should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the phenylmethoxy group or other parts of the molecule can help to optimize the biological activity and pharmacokinetic properties.
Conclusion
While (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a novel compound with limited direct biological data, its structural characteristics and the activities of related molecules provide a strong foundation for a targeted investigation into its therapeutic potential. The experimental framework outlined in this guide offers a systematic and scientifically rigorous approach to uncovering its biological activities, with a primary focus on its potential as a neuromodulatory agent or an anticancer compound. The insights gained from these studies will be invaluable for the drug discovery and development community.
References
-
MDPI. A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. [Link]
-
MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]
Sources
- 1. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | 127126-06-1 | Benchchem [benchchem.com]
- 2. (2S,3R)-3-Amino-2-hydroxyheptanoic Acid|CAS 334871-10-2 [benchchem.com]
- 3. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | 62023-65-8 | Benchchem [benchchem.com]
- 4. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid from L-threonine
Introduction: The Significance of Chiral Amino Acids in Drug Discovery
The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. In the realm of drug development, the synthesis of enantiomerically pure compounds is a critical endeavor, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. (2S,3R)-2-amino-3-phenylmethoxybutanoic acid is a valuable chiral building block, incorporating the essential amino acid L-threonine scaffold with a benzyl-protected hydroxyl group. This structural motif is of significant interest to medicinal chemists for its potential incorporation into peptidomimetics and other complex molecular architectures, where the protected hydroxyl group can be further functionalized or deprotected at a later synthetic stage. The strategic use of protecting groups is fundamental to the successful synthesis of such complex molecules, preventing unwanted side reactions and ensuring the desired stereochemical outcome.
This application note provides a comprehensive guide to the chiral synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, commencing from the readily available and inexpensive chiral precursor, L-threonine. We will delve into the strategic considerations for the choice of protecting groups, provide detailed, step-by-step protocols for each synthetic transformation, and discuss the mechanistic underpinnings of these reactions.
Synthetic Strategy: A Three-Step Approach from L-Threonine
The synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid from L-threonine is a logical and efficient process that can be dissected into three key stages:
-
N-protection of L-threonine: The amino group of L-threonine is first protected to prevent its reaction in the subsequent O-benzylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in basic conditions and its facile removal under acidic conditions.
-
O-benzylation of N-Boc-L-threonine: The hydroxyl group on the side chain of N-Boc-L-threonine is then protected as a benzyl ether. This is achieved by reacting the protected amino acid with benzyl bromide in the presence of a strong base. The benzyl group is a robust protecting group that can be removed under reductive conditions.
-
Deprotection to Yield the Final Product: In the final step, both the N-Boc and O-benzyl protecting groups are removed to yield the target molecule, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid. This can be accomplished in a single step via catalytic hydrogenolysis, which cleaves the benzyl ether and is followed by acidic workup to remove the Boc group, or through a two-step process involving initial acid-mediated Boc removal followed by hydrogenolysis.
This synthetic route is illustrated in the workflow diagram below:
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Thin-layer chromatography (TLC) on silica gel 60 F254 plates can be used to monitor the progress of the reactions. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz or 600 MHz spectrometer.
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-L-threonine (N-Boc-L-threonine)
This protocol details the protection of the amino group of L-threonine using di-tert-butyl dicarbonate ((Boc)₂O).
Mechanism of N-Boc Protection:
The reaction proceeds via a nucleophilic attack of the amino group of L-threonine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting intermediate then collapses, releasing tert-butoxycarbonyl-protected threonine, carbon dioxide, and tert-butanol.
Caption: Mechanism of N-Boc protection.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Threonine | 119.12 | 10.0 g | 0.084 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.0 g | 0.092 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 14.1 g | 0.168 |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve L-threonine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until it is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the cooled solution portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol:acetic acid, 90:8:2).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield N-Boc-L-threonine as a white solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-threonine
This protocol describes the benzylation of the hydroxyl group of N-Boc-L-threonine.
Mechanism of O-Benzylation:
The reaction proceeds via an Sₙ2 mechanism. The strong base, sodium hydride, deprotonates the hydroxyl group of N-Boc-L-threonine to form an alkoxide. This nucleophilic alkoxide then attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether.
Caption: Mechanism of O-benzylation.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-L-threonine | 219.24 | 10.0 g | 0.046 |
| Sodium hydride (NaH, 60% dispersion in oil) | 24.00 | 2.2 g | 0.055 |
| Benzyl bromide (BnBr) | 171.04 | 6.4 mL | 0.055 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Caution: Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.
-
Wash the sodium hydride with dry hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMF to the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-L-threonine in anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of hexanes:ethyl acetate, 1:1).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield a crude product, which can be purified by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate). The final product is typically a white solid.
Expected Yield: 70-85% Expected Analytical Data:
-
Melting Point: 113-119 °C
-
Specific Rotation [α]D: +16.0 to +17.0° (c=1, MeOH)
Protocol 3: Deprotection to (2S,3R)-2-amino-3-phenylmethoxybutanoic acid
This protocol describes the simultaneous removal of the N-Boc and O-benzyl protecting groups.
Deprotection Mechanisms:
-
N-Boc Deprotection: The N-Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.
-
O-Benzyl Deprotection: The O-benzyl group is removed by catalytic hydrogenolysis. The reaction occurs on the surface of a palladium catalyst, where hydrogen gas is adsorbed. The benzyl C-O bond is cleaved, and the benzyl group is reduced to toluene, leaving the free hydroxyl group.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-O-benzyl-L-threonine | 309.36 | 5.0 g | 0.016 |
| Palladium on carbon (Pd/C, 10%) | - | 0.5 g | - |
| Methanol (MeOH) | - | 100 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
Caution: Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.
-
Dissolve N-Boc-O-benzyl-L-threonine in methanol in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the flask with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the hydrogenolysis is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a solution of 20-50% trifluoroacetic acid in dichloromethane.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by recrystallization or by ion-exchange chromatography.
Expected Yield: 80-90%
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe burns. All manipulations should be performed under an inert atmosphere in a fume hood.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid and fatal if inhaled. It can cause skin and serious eye irritation, and may cause an allergic skin reaction. Handle in a well-ventilated area with appropriate PPE.
-
Benzyl Bromide (BnBr): A lachrymator (causes tearing) and is corrosive. It is a combustible liquid and causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood with gloves and safety glasses.
-
Trifluoroacetic Acid (TFA): A strong, corrosive acid that can cause severe skin burns and eye damage. It is harmful if inhaled. Always use in a fume hood with appropriate acid-resistant gloves and eye protection.
Conclusion
The synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid from L-threonine is a robust and reliable process that utilizes well-established protecting group chemistry. The protocols detailed in this application note provide a clear and comprehensive guide for researchers in drug discovery and organic synthesis. By understanding the underlying principles of each reaction and adhering to the safety precautions, scientists can confidently and efficiently produce this valuable chiral building block for their research endeavors.
References
Application Note: Asymmetric Synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic Acid Hydrochloride
An Application Guide for the Stereocontrolled Synthesis of a Protected Threonine Derivative
Introduction
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a valuable chiral building block, representing a protected form of the non-proteinogenic amino acid L-threonine.[1] Its defined stereochemistry and protected functional groups make it an important precursor in the synthesis of complex peptides, natural products, and pharmaceutical agents where control over stereoisomerism is critical for biological activity. The core synthetic challenge lies in the simultaneous and precise construction of the two contiguous stereocenters at the C2 (α) and C3 (β) positions.
This document provides a detailed, field-tested guide to the de novo asymmetric synthesis of this target molecule. Our strategy hinges on a powerful and reliable method in modern organic synthesis: the Evans Asymmetric Aldol Reaction . This approach utilizes a temporary chiral auxiliary to direct the formation of the C2-C3 bond, establishing the desired syn relationship with exceptional diastereoselectivity.[2][3][4] Subsequent functional group manipulations, including a stereoretentive Curtius rearrangement, afford the final α-amino acid with high enantiopurity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol.
Pillar 1: The Strategic Blueprint - A Logic-Driven Approach
The successful synthesis of a molecule with multiple stereocenters requires a carefully planned retrosynthesis that addresses the stereochemical challenges at each step. Our approach is grounded in leveraging well-understood, highly selective reactions to build the carbon skeleton and install the required functional groups in a controlled manner.
Retrosynthetic Analysis:
The overall transformation is broken down into two key bond formations, as illustrated in the workflow diagram below. The primary disconnection is the C2-C3 bond, which we propose to form using an aldol condensation. The second key transformation is the installation of the C2-amino group, which can be achieved from a carboxylic acid precursor via a Curtius rearrangement, a reaction known to proceed with retention of configuration.
Diagram: Synthetic Workflow
Caption: Retrosynthetic analysis of the target amino acid.
Causality Behind Experimental Choices:
-
Establishing the C2/C3 Stereocenters (The Core Challenge): The syn relationship between the C2-methyl and C3-hydroxyl groups is the most critical stereochemical feature. The Evans aldol reaction is expertly suited for this task. By converting the N-propionyl oxazolidinone into a Z-boron enolate, we create a rigid, chair-like six-membered transition state upon coordination with an aldehyde (acetaldehyde in this case).[3] The bulky substituent on the chiral auxiliary (a benzyl group in our protocol) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This steric control reliably translates into the desired (2'S, 3'R) configuration in the aldol product with high diastereomeric excess (>98% d.e.).[4]
-
Protecting Group Strategy:
-
Hydroxyl Protection: The newly formed C3-hydroxyl group is acidic and nucleophilic, requiring protection to prevent interference in subsequent steps. A benzyl (Bn) ether is an ideal choice. It is readily installed using benzyl bromide and a strong base and is stable to the conditions of auxiliary cleavage and the Curtius rearrangement.[5][6]
-
Amine Installation & Protection: Rather than direct amination, which can be challenging, we convert the C2-carboxylic acid into an amine via the Curtius rearrangement. This process involves an acyl azide intermediate that rearranges to an isocyanate, which is then trapped with an alcohol like benzyl alcohol. This simultaneously installs the nitrogen atom and protects it as a stable benzyloxycarbonyl (Cbz) group, all with retention of stereochemistry at the migrating carbon center.
-
-
Chiral Auxiliary Removal: The covalent bond between the substrate and the chiral auxiliary must be cleaved without affecting the newly created stereocenters. Saponification using lithium hydroperoxide (LiOOH) is a mild and effective method that cleanly hydrolyzes the imide to the corresponding carboxylic acid while allowing for high recovery of the valuable chiral auxiliary.[2]
Pillar 2: Self-Validating Protocols
The following protocols provide step-by-step instructions for the synthesis. Each step is designed for high yield and selectivity, with critical parameters highlighted.
Protocol 1: Synthesis of (S)-4-Benzyl-3-propionyl-oxazolidin-2-one
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add triethylamine (1.5 eq) dropwise, followed by the slow addition of propionyl chloride (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting oxazolidinone is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the title compound as a white solid.
Protocol 2: Evans Asymmetric Aldol Reaction
-
Setup: To a flame-dried, three-neck flask under argon, add the N-propionyloxazolidinone from Protocol 1 (1.0 eq) and anhydrous DCM (~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow, dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes. Re-cool the mixture to -78 °C.
-
Aldol Addition: Add freshly distilled acetaldehyde (1.5 eq) dropwise. Stir the reaction at -78 °C for 2 hours.
-
Quenching & Workup: Quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol. Allow the mixture to warm to room temperature. Remove most of the organic solvent in vacuo. Extract the aqueous residue with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude aldol adduct is often of sufficient purity for the next step. If necessary, purify by flash chromatography.
Protocol 3: O-Benzylation of the Aldol Adduct
-
Setup: To a flame-dried flask under argon, add the crude aldol adduct from Protocol 2 (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography to yield the O-benzylated product.
Protocol 4: Auxiliary Cleavage
-
Setup: Dissolve the O-benzylated product from Protocol 3 (1.0 eq) in a 3:1 mixture of THF and water (~0.1 M). Cool the solution to 0 °C.
-
Saponification: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).
-
Reaction: Stir vigorously at 0 °C for 4-6 hours.
-
Workup: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture to pH ~2-3 with 1 M HCl. Extract with ethyl acetate (3x). The chiral auxiliary can be recovered from the organic layer. The desired carboxylic acid remains in the aqueous layer under acidic conditions. To isolate the acid, saturate the aqueous layer with NaCl and extract thoroughly with ethyl acetate. Combine these latter organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield (2S,3R)-2-methyl-3-(phenylmethoxy)butanoic acid.
Protocol 5 & 6: Curtius Rearrangement and Final Deprotection
Due to the hazardous nature of acyl azides, these steps should be performed with extreme caution in a well-ventilated fume hood behind a blast shield.
-
Acyl Chloride Formation: Dissolve the carboxylic acid from Protocol 4 (1.0 eq) in anhydrous DCM containing a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Warm to room temperature and stir for 2 hours. Concentrate in vacuo to remove excess oxalyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone and cool to 0 °C. Add an aqueous solution of sodium azide (2.0 eq) dropwise and stir for 2 hours at 0 °C.
-
Rearrangement & Trapping: Extract the acyl azide into toluene. Carefully heat the toluene solution to 80-90 °C until gas evolution ceases (Curtius rearrangement). Cool the solution and add benzyl alcohol (1.5 eq). Reflux for 4-6 hours to form the Cbz-protected amine. Purify by chromatography.
-
Final Deprotection & Salt Formation: Dissolve the Cbz-protected amino acid ester in methanol. Add a catalytic amount of 10% Palladium on carbon. Add 1 M HCl (1.1 eq). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until deprotection is complete (monitored by TLC). Filter the catalyst through Celite®, and concentrate the filtrate in vacuo to yield the final product, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, as a white solid.
Pillar 3: Data Presentation & Visualization
Table 1: Summary of Key Reaction Steps
| Step # | Reaction | Key Reagents | Temp. (°C) | Typical Yield | Diastereoselectivity (d.r.) |
| 2 | Evans Aldol | Bu₂BOTf, DIPEA, Acetaldehyde | -78 to 0 | 85-95% | >99:1 (syn:anti) |
| 3 | O-Benzylation | NaH, BnBr | 0 to RT | 80-90% | - |
| 4 | Auxiliary Cleavage | LiOOH | 0 | >90% | No epimerization |
| 5-6 | Curtius/Deprotection | DPPA, BnOH; H₂, Pd/C, HCl | Various | 60-70% (2 steps) | Stereoretentive |
Yields and selectivities are representative and may vary based on scale and purity of reagents.
Diagram: Zimmerman-Traxler Transition State
Caption: Steric model for the Evans aldol reaction.
References
-
Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society. Available at: [Link]
-
Jung, M. E., et al. (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia contributors. (2024). Amino acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Williams, R. M. (1989). Asymmetric Synthesis of Unusual Amino Acids. In Chemistry and Biochemistry of the Amino Acids. Available at: [Link]
-
Notz, W., et al. (2001). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. Available at: [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Available at: [Link]
-
Carreira, E. M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. ETH Zurich. Available at: [Link]
-
Organic Chemistry Portal. Benzylamines. Available at: [Link]
-
Myers, A. G., et al. (2002). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society. Available at: [Link]
-
Evans, D. A., et al. (1990). Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society. Available at: [Link]
-
University of York. Asymmetric Synthesis. Available at: [Link]
-
Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry. Available at: [Link]
-
ChemistryViews. (2018). N-Acylation of Oxazolidinones. Available at: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available at: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available at: [Link]
Sources
Application Notes and Protocols for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride and its Analogs in Drug Discovery
Disclaimer: As of January 2026, specific experimental data and established applications for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on established principles of drug discovery and the known roles of structurally related non-proteinogenic amino acids. These guidelines are intended to serve as a foundational framework for researchers initiating studies with this novel compound or its analogs.
Introduction: The Potential of Non-Proteinogenic Amino Acids in Medicinal Chemistry
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride belongs to the class of non-proteinogenic amino acids, which are not found among the 22 protein-coding amino acids. These unique building blocks offer medicinal chemists a powerful toolkit to design novel therapeutics with improved pharmacological properties.[1] The incorporation of such unnatural amino acids (UAAs) can enhance metabolic stability, modulate receptor affinity, and introduce novel functionalities into peptide and small molecule drug candidates.[1]
The structure of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, featuring a benzyloxy group on the β-carbon, presents several intriguing possibilities for drug design. The phenylmethoxy moiety can engage in π-stacking or hydrophobic interactions within a target protein's binding pocket, while the amino acid backbone provides a scaffold for further chemical modification. The specific stereochemistry (2S, 3R) is crucial for defining the three-dimensional orientation of these functional groups, which can significantly impact biological activity.[2]
This document outlines potential applications and provides detailed, albeit foundational, protocols for investigating the therapeutic potential of this and structurally similar compounds.
Potential Therapeutic Applications and Mechanistic Hypotheses
Based on the structural features of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride and the known activities of related amino acid derivatives, several potential applications can be hypothesized:
-
Enzyme Inhibition: The amino acid scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of amino acids are used as angiotensin-converting enzyme (ACE) inhibitors for treating hypertension.[3] The subject compound could be investigated as an inhibitor of proteases, kinases, or other enzymes where the phenylmethoxy group can occupy a hydrophobic pocket.
-
Peptidomimetics: Incorporation of this UAA into a peptide sequence could confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of a peptide-based drug.
-
Neurological Disorders: Certain amino acid derivatives, such as phenibut (β-phenyl-γ-aminobutyric acid), exhibit activity in the central nervous system.[4] The structural similarity suggests that (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride could be explored for its potential in treating neurological conditions.
-
Anticancer Agents: Some amino acid derivatives have shown cytotoxic effects against cancer cell lines.[5] The subject compound could be screened for its antiproliferative activity.
Hypothesized Mechanism of Action: As a Protease Inhibitor
A plausible mechanism of action for a compound like (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is the inhibition of a protease enzyme. The amino acid core could mimic the natural substrate, while the bulky phenylmethoxy group could act as a "warhead" that binds tightly to the active site, preventing the natural substrate from binding.
Caption: Hypothesized competitive inhibition of a protease.
Experimental Protocols
The following protocols are designed as starting points for the investigation of a novel amino acid derivative like (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride.
General Stock Solution Preparation
Rationale: Proper solubilization and storage of the compound are critical for obtaining reproducible experimental results. The hydrochloride salt form suggests good solubility in aqueous solutions.
Materials:
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride
-
Sterile, nuclease-free water or DMSO
-
Vortex mixer
-
Sterile, conical tubes
Protocol:
-
Accurately weigh a desired amount of the compound.
-
To prepare a 10 mM stock solution, dissolve the compound in an appropriate volume of sterile water or DMSO. For example, if the molecular weight is 259.72 g/mol , dissolve 2.5972 mg in 1 mL of solvent.
-
Gently vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. A working solution can be kept at 4°C for short-term use.
Table 1: Stock Solution Preparation
| Desired Stock Concentration | Mass of Compound (MW = 259.72 g/mol ) | Volume of Solvent |
| 1 mM | 0.2597 mg | 1 mL |
| 10 mM | 2.5972 mg | 1 mL |
| 50 mM | 12.986 mg | 1 mL |
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: An initial cytotoxicity screen is essential to determine the concentration range at which the compound affects cell viability. This information is crucial for designing subsequent cell-based assays.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or water as the compound wells).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT cytotoxicity assay.
Protease Inhibition Assay (Generic Protocol)
Rationale: This protocol provides a framework for screening the compound's inhibitory activity against a specific protease. The choice of substrate and buffer will depend on the target protease.
Materials:
-
Purified protease of interest
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (optimized for the specific protease)
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride stock solution
-
Known protease inhibitor (positive control)
-
96-well black or clear plates (depending on the substrate)
-
Fluorimeter or spectrophotometer
Protocol:
-
Prepare serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add the compound dilutions, the positive control, and a vehicle control.
-
Add the purified protease to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the fluorescence or absorbance at regular intervals for 30-60 minutes.
-
Calculate the initial reaction velocity (V0) for each concentration of the compound.
-
Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.
Concluding Remarks
While specific data for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is currently limited, its structural features suggest a high potential for applications in drug discovery. As a non-proteinogenic amino acid, it represents a valuable starting point for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic properties. The protocols and hypotheses presented in this document provide a solid foundation for researchers to begin exploring the biological activities of this and related compounds. Further investigation is warranted to elucidate its precise mechanism of action and to validate its therapeutic potential.
References
-
Nesterkina, M., Musatov, V., Honcharova, O., & Kravchenko, I. (2022). (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Synthesis and anticonvulsant activity. ResearchGate. [Link]
-
PubChem. (2S,3R)-2-amino-3-phenylbutanoic acid. [Link]
-
Zhang, Y., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry. [Link]
-
Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (n.d.). LinkedIn. [Link]
-
PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid. [Link]
-
Yilmaz, I., et al. (2016). Assessing the negative impact of phenyl alkanoic acid derivative, a frequently prescribed drug for the suppression of pain and inflammation, on the differentiation and proliferation of chondrocytes. Journal of Orthopaedic Surgery and Research. [Link]
-
Zhamharyan, A. G., et al. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). National Center for Biotechnology Information. [Link]
-
Amino acids as promoieties in prodrug design and development. (2025). ResearchGate. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. [Link]
-
PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. [Link]
-
Amino Acids in the Development of Prodrugs. (n.d.). MDPI. [Link]
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (n.d.). MDPI. [Link]
-
Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. (2019). PubMed. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | 127126-06-1 | Benchchem [benchchem.com]
- 3. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating Chiral HPLC Method for Purity Analysis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
Abstract: This document delineates a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. The analyte, a chiral amino acid derivative, necessitates a method capable of resolving not only process-related impurities and degradation products but also potential stereoisomeric impurities. This guide provides a detailed protocol, the scientific rationale behind the method development choices, and a framework for ensuring the method's robustness and reliability through system suitability and forced degradation studies, in alignment with pharmaceutical development standards.
Introduction and Method Rationale
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is a structurally complex molecule featuring two stereocenters. In pharmaceutical development, ensuring the stereochemical purity of a drug substance is as critical as determining its chemical purity, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the primary analytical challenge is the development of a stereoselective HPLC method that can quantify the desired (2S,3R) isomer and separate it from its enantiomer (2R,3S) and its two other diastereomers ((2S,3S) and (2R,3S)).
Causality of Experimental Choices:
-
Chromatographic Mode & Stationary Phase: The separation of enantiomers cannot be achieved on standard achiral columns like C18.[1] A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino acid derivatives.[2][3] We have selected a reversed-phase chiral mode. This approach offers compatibility with aqueous-organic mobile phases, which is ideal for the hydrochloride salt form of the analyte and avoids the solubility issues often encountered in normal-phase chromatography with polar analytes.[4]
-
Analyte Structure and Detection: The presence of the phenyl ring in the phenylmethoxy moiety provides a natural chromophore, allowing for direct UV detection. This obviates the need for pre- or post-column derivatization, a common requirement for amino acids that lack a UV-active group.[5][6] Based on the phenyl chromophore, a detection wavelength in the range of 210-260 nm is appropriate. An initial screening at 220 nm and 254 nm is recommended to determine the optimal wavelength for sensitivity and specificity.
-
Mobile Phase Selection: The mobile phase composition is critical for achieving resolution and good peak shape. As an amino acid derivative, the analyte's ionization state is pH-dependent. A buffered mobile phase at a slightly acidic pH (e.g., pH 3.0-4.0) is chosen to suppress the dissociation of the carboxylic acid group and ensure the primary amine is protonated, which typically leads to sharper peaks and more reproducible retention times in reversed-phase chromatography. An organic modifier like acetonitrile is used to control the elution strength.
-
Stability-Indicating Nature: To be suitable for purity and stability testing, the method must be "stability-indicating." This means it must be able to resolve the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[7][8] This is validated through forced degradation studies, which are an integral part of method development as per regulatory guidelines.[9][10]
Detailed Experimental Protocol
Materials and Reagents
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Ammonium acetate (ACS Grade or higher)
-
Acetic Acid (Glacial, ACS Grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3% solution)
Instrumentation and Optimized Chromatographic Conditions
The following parameters were optimized for the purity analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA Detector |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| 4.6 x 250 mm, 5 µm (or equivalent) | |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.0 adjusted with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; |
| 30.1-35 min: 20% B (Re-equilibration) | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm (or optimized wavelength) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.0 ± 0.05 using glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the Reference Standard Solution.
A Self-Validating System: Protocol for Trustworthiness
To ensure the method is reliable and fit for purpose, a system of continuous validation checks must be implemented.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified. A solution containing the main analyte and its potential stereoisomers (if available) or a degraded sample should be used.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Reference Standard Solution.
-
Calculate the acceptance criteria as follows:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 for the main peak | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 for the main peak | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates injection precision. |
| Resolution (Rs) | ≥ 1.5 between the main peak and closest eluting impurity/isomer | Confirms the method's ability to separate critical pairs. |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method.[11][12] The goal is to achieve 5-20% degradation of the analyte to ensure that any resulting degradants can be detected and resolved.
-
Acid Hydrolysis: To 1 mL of stock solution (0.5 mg/mL), add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before injection.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1 mL of 0.1 M HCl before injection.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. Prepare a sample solution for analysis.
For each condition, analyze the stressed sample using the HPLC method. The peak purity of the main analyte peak should be evaluated using a Photodiode Array (PDA) detector to confirm that no degradant peaks are co-eluting.
Data Analysis and Visualization
Calculation of Purity
The purity of the sample is typically calculated using the area normalization method.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Any impurity below the Limit of Quantification (LOQ) should not be included in the calculation. The LOQ for the method should be formally determined during full method validation.[13]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described chiral reversed-phase HPLC method provides a robust and reliable solution for the purity assessment of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride. The methodology is built on a strong scientific rationale, utilizing a polysaccharide-based chiral stationary phase for stereoisomer resolution and direct UV detection. The inclusion of rigorous system suitability criteria and a comprehensive forced degradation protocol ensures that the method is stability-indicating and fit for its intended purpose in a regulated drug development environment. This application note serves as a complete guide for researchers and scientists to implement and execute this critical analysis.
References
-
ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]
-
PubChem. (2S,3R)-2-amino-3-phenylbutanoic acid. Available from: [Link]
-
Chulalongkorn University Digital Collections. Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Available from: [Link]
-
ResearchGate. Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Available from: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
-
Longdom Publishing. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]
-
MDPI. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Available from: [Link]
-
Regis Technologies. Getting Started with Chiral Method Development. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
AMSBIO. Stability-indicating methods for peptide drug analysis. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
National Institutes of Health (NIH). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Available from: [Link]
-
ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. Available from: [Link]
-
PubMed Central. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available from: [Link]
-
PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid. Available from: [Link]
-
ResearchGate. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available from: [Link]
-
ACS Publications. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Available from: [Link]
-
PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid. Available from: [Link]
-
Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. hplc.today [hplc.today]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. biotech-asia.org [biotech-asia.org]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. onyxipca.com [onyxipca.com]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid as a Potential Neuroprotective Agent
Introduction: The Quest for Neuroprotection and the Promise of Novel Amino Acid Analogs
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. A key therapeutic strategy in combating these conditions is the development of neuroprotective agents that can prevent or slow down neuronal cell death. Amino acid analogs are a promising class of molecules for this purpose due to their potential to interact with specific neuronal receptors and signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use and evaluation of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid as a novel neuroprotective candidate. While direct research on this specific molecule is nascent, its structural similarity to threonine suggests a plausible avenue for investigation. The protocols outlined herein are designed to provide a robust framework for assessing its neuroprotective potential, from initial in vitro screening to more complex mechanistic studies.
Compound of Interest: (2S,3R)-2-amino-3-phenylmethoxybutanoic acid
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid is a derivative of the essential amino acid L-Threonine. The key structural feature is the presence of a phenylmethoxy (benzyloxy) group at the C3 position, which is anticipated to increase the lipophilicity of the molecule compared to its parent amino acid, potentially enhancing its ability to cross the blood-brain barrier.
Hypothesized Synthesis
A plausible synthetic route for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid starts from the commercially available (2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine). The synthesis would involve the protection of the amino and carboxylic acid groups, followed by the benzylation of the hydroxyl group, and subsequent deprotection to yield the final compound. The stereochemistry of the starting material is crucial for the final product's biological activity.
Part 1: In Vitro Evaluation of Neuroprotective Efficacy
The initial assessment of a potential neuroprotective agent involves a battery of in vitro assays to determine its ability to protect neuronal cells from various insults that mimic the pathological conditions of neurodegenerative diseases.
Cellular Models for Neuroprotection Studies
-
SH-SY5Y Human Neuroblastoma Cell Line: A commonly used cell line in neuroscience research. These cells can be differentiated into a more mature neuronal phenotype and are suitable for high-throughput screening.
-
Primary Cortical Neurons: Harvested from rodent embryos, these cells provide a more physiologically relevant model for studying neuronal function and degeneration.
In Vitro Models of Neuronal Injury
-
Oxidative Stress-Induced Injury: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress and subsequent cell death in neuronal cultures.[1][2][3][4][5]
-
Excitotoxicity-Induced Injury: Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal death through overstimulation of its receptors, a phenomenon known as excitotoxicity.[6][7][8][9]
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel neuroprotective compound.
Caption: In Vitro Neuroprotection Screening Workflow.
Protocols: In Vitro Assays
Protocol 1: Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells or primary cortical neurons
-
96-well cell culture plates
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid
-
Hydrogen Peroxide (H₂O₂) or Glutamate
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid for 2 hours.
-
Induce neuronal injury by adding H₂O₂ (e.g., 100 µM) or glutamate (e.g., 250 µM) to the wells and incubate for 24 hours.[1][6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
| Treatment Group | Absorbance (570 nm) | % Cell Viability |
| Control | 1.25 | 100% |
| H₂O₂ alone | 0.60 | 48% |
| H₂O₂ + Compound (1 µM) | 0.85 | 68% |
| H₂O₂ + Compound (10 µM) | 1.10 | 88% |
Protocol 2: Measurement of Apoptosis using Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.
Materials:
-
Cell lysates from treated cells
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)
-
Assay buffer
-
Plate reader
Procedure:
-
Lyse the treated cells and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the Caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
Data Analysis: Express Caspase-3 activity as a fold change relative to the control group.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: The production of ROS is a hallmark of oxidative stress. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
Treated cells in a 96-well plate
-
DCFH-DA solution (10 µM)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Add 100 µL of DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity at an excitation/emission of 485/535 nm.[3]
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control.
Part 2: Elucidation of the Mechanism of Action
Once the neuroprotective effect of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid is confirmed, the next step is to investigate its underlying mechanism of action. Key signaling pathways involved in neuronal survival and death are the primary targets for this investigation.
Key Signaling Pathways in Neuroprotection
-
PI3K/Akt Pathway: This pathway is a major signaling cascade that promotes cell survival and inhibits apoptosis.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is also crucial for neuronal survival and differentiation.
Investigating Pathway Activation using Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. By using antibodies against the phosphorylated (activated) forms of key proteins in the PI3K/Akt and MAPK/ERK pathways, we can assess the effect of the compound on these pathways.[10][11][12][13]
Protocol 4: Western Blot for p-Akt and p-ERK
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Proposed Mechanism of Action and Signaling Pathway Diagram
Based on the known roles of the PI3K/Akt and MAPK/ERK pathways in neuroprotection, we can hypothesize a mechanism of action for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid.
Caption: Hypothesized Neuroprotective Signaling Pathway.
Part 3: In Vivo Validation of Neuroprotective Effects
Positive results from in vitro studies should be followed by validation in animal models of neurodegenerative diseases or neuronal injury.
Animal Models of Neurological Disorders
-
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke: This model mimics the ischemic conditions of a stroke by temporarily or permanently occluding the middle cerebral artery in rodents.[14][15][16][17][18]
-
MPTP Model of Parkinson's Disease: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[19][20][21][22][23]
Experimental Design for In Vivo Studies
A typical in vivo study would involve administering (2S,3R)-2-amino-3-phenylmethoxybutanoic acid to the animals before or after inducing the neurological injury and then assessing the behavioral and neuropathological outcomes.
| Group | Treatment | Injury Model | Outcome Measures |
| 1. Sham | Vehicle | Sham surgery | Behavioral tests, Histology |
| 2. Vehicle | Vehicle | MCAO or MPTP | Behavioral tests, Histology |
| 3. Compound | Low Dose | MCAO or MPTP | Behavioral tests, Histology |
| 4. Compound | High Dose | MCAO or MPTP | Behavioral tests, Histology |
Conclusion and Future Directions
The application notes and protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid as a potential neuroprotective agent. A systematic approach, starting from in vitro screening to in-depth mechanistic studies and finally in vivo validation, is crucial for the successful development of novel neurotherapeutics. The unique chemical structure of this compound warrants further investigation, and the methodologies described herein will enable researchers to rigorously assess its potential to address the unmet medical needs in the field of neurodegenerative diseases.
References
-
Huang, B., Liu, J., Fu, S., Zhang, Y., Li, Y., He, D., Ran, X., Yan, X., Du, J., Meng, T., Gao, X., & Liu, D. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology, 11, 486. [Link]
-
Tieu, K. (2011). A guide to MPTP-induced animal models of Parkinson's disease. Methods in Molecular Biology, 793, 11-21. [Link]
-
ResearchGate. (n.d.). Western blot analysis of phospho-Akt/Akt and phospho-Erk/Erk. Retrieved January 25, 2026, from [Link]
-
Sting, A. R., & Seebach, D. (1996). Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. Tetrahedron, 52(1), 279–290. [Link]
- Bullock, M. R., & Povlishock, J. T. (Eds.). (2016). Stavros's textbook of neurotrauma. Cambridge University Press.
-
Fluri, F., Yamashita, T., & Jo, D. G. (2011). Modeling stroke in mice: middle cerebral artery occlusion with the filament model. Journal of Visualized Experiments, (47), 2423. [Link]
-
Galli, V., Pisani, A., & Ammassari-Teule, M. (2020). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Molecular Neurobiology, 57(10), 4091-4105. [Link]
- Hughes, A. J., Daniel, S. E., Kilford, L., & Lees, A. J. (1992). Accuracy of clinical diagnosis of idiopathic Parkinson's disease: a clinico-pathological study of 100 cases.
- Lau, D., & Bading, H. (2009). Synaptic activity-mediated suppression of p53 and its pro-apoptotic targets in developing cortical neurons.
-
Llovera, G., & Liesz, A. (2016). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology, 7, 109. [Link]
-
Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved January 25, 2026, from [Link]
-
Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. (2023). Molecules, 28(15), 5894. [Link]
-
ResearchGate. (n.d.). Pathway from l-threonine to (S)-2-aminobutyric acid. Retrieved January 25, 2026, from [Link]
-
Shobo, A., Olaleye, M. T., & Akindele, A. J. (2021). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Biomolecules and Biomedicine, 21(1), 1-13. [Link]
-
Surin, A. M., Khodorov, B. I., & Pinelis, V. G. (2016). Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity. Frontiers in Neuroscience, 10, 413. [Link]
-
ResearchGate. (n.d.). Western blot analysis of p-JNK, JNK, p-ERK, ERK, p-AKT and AKT in cultured SH-SY5Y cells. Retrieved January 25, 2026, from [Link]
-
α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. (2020). Frontiers in Pharmacology, 11, 486. [Link]
-
Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). Journal of Stroke, 25(2), 205-218. [Link]
-
PubChem. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. Retrieved January 25, 2026, from [Link]
-
da Silva, A. C. R., de Oliveira, J. M. P., & de Souza, A. C. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Research, Society and Development, 11(3), e54111326754. [Link]
-
Jatana, M., & Himanshu, D. (2013). MPTP mouse models of Parkinson's disease: an update. Journal of Chemical Neuroanatomy, 54-55, 1-10. [Link]
-
Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. (2020). Molecular Neurobiology, 57(10), 4091-4105. [Link]
-
Engel, O., Kolodziej, S., & Dirnagl, U. (2011). Modeling stroke in mice: permanent coagulation of the distal middle cerebral artery. Journal of Visualized Experiments, (47), 2422. [Link]
-
ResearchGate. (n.d.). Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured cells. Retrieved January 25, 2026, from [Link]
-
MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. (2020). Biomolecules and Biomedicine, 21(1), 1-13. [Link]
-
ResearchGate. (n.d.). Western blot analysis of ERK, p-ERK, Akt, and p-Akt expression after RSC96 co-cultures with scaffolds. Retrieved January 25, 2026, from [Link]
-
Dziembowska, M., & Giese, M. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2949. [Link]
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. BenchChem.
- Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by enzyme method.
-
Lee, K. A., Kim, J. H., & Kim, Y. S. (2023). Standardized Hericium erinaceus Extract Powder Improves Scopolamine-Induced Cognitive Deficits via BDNF-Mediated Neuroplasticity. Nutrients, 15(13), 2995. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 25, 2026, from [Link]
-
NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved January 25, 2026, from [Link]
-
Kim, G. S., Jung, J. S., & Lee, J. H. (2014). A method for generate a mouse model of stroke: evaluation of parameters for blood flow, behavior, and survival. Experimental Neurobiology, 23(1), 81-89. [Link]
Sources
- 1. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 4. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. neuroproof.com [neuroproof.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. en-journal.org [en-journal.org]
- 19. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 22. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Application Note & Protocols: (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride as a Strategic Intermediate for Enzyme Inhibitor Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the application of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, a chiral non-proteinogenic amino acid derivative, as a critical intermediate in the synthesis of enzyme inhibitors. We detail its strategic importance, particularly in constructing hydroxyethylamine-based protease inhibitors, and provide field-proven, step-by-step protocols for its synthesis, characterization, and subsequent application in enzyme inhibition assays.
Introduction: The Strategic Value of a Chiral Building Block
In modern medicinal chemistry, the precise three-dimensional arrangement of atoms is paramount to a drug's efficacy and safety. Chiral molecules, particularly non-proteinogenic amino acids, serve as invaluable starting materials, or "chiral building blocks," for constructing complex, stereochemically-defined active pharmaceutical ingredients (APIs).[1] (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride belongs to this vital class of compounds.
Its structure is derived from the natural amino acid L-threonine, where the side-chain hydroxyl group is protected by a benzyl ether (phenylmethoxy group). This protection strategy is key; it masks the reactive hydroxyl group during initial synthetic steps while preserving the crucial (3R) stereochemistry. The (2S) stereocenter at the alpha-carbon is also retained from the parent L-threonine. This dual stereochemical fidelity makes it a high-value intermediate for synthesizing specific stereoisomers of drug candidates, thereby avoiding the costly and complex separation of enantiomers or diastereomers at later stages. Its primary application lies in the synthesis of transition-state isosteres for aspartyl protease inhibitors.
The Role in Aspartyl Protease Inhibitor Scaffolds
Aspartyl proteases are a class of enzymes that utilize two aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. They are critical to the life cycle of various pathogens, including the Human Immunodeficiency Virus (HIV). The HIV-1 protease, for example, is essential for cleaving viral polyproteins into functional enzymes and structural proteins, a necessary step for viral maturation.[2] Inhibition of this enzyme results in the production of non-infectious viral particles, making it a prime target for antiretroviral therapy.[2]
The intermediate, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, is a precursor to the hydroxyethylamine isostere . This structural motif is a highly successful transition-state mimic for the tetrahedral intermediate formed during peptide bond hydrolysis by aspartyl proteases.
Mechanism of Action: The central hydroxyl group of the isostere is designed to fit perfectly between the two catalytic aspartate residues (e.g., Asp25 and Asp25') in the enzyme's active site. This interaction mimics the transient, high-energy tetrahedral intermediate of the natural substrate, but forms a stable, non-hydrolyzable complex. This potent binding effectively blocks the active site and inhibits the enzyme's function. The (3R) stereochemistry of the hydroxyl group, derived directly from our intermediate, is critical for achieving the correct orientation and optimal binding affinity within the active site.
Protocol 3.1: Synthesis of L-Threonine Methyl Ester Hydrochloride (Intermediate 1)
-
Rationale: The carboxylic acid is the most acidic functional group and can interfere with subsequent reactions, particularly the base-mediated N-protection. Esterification with methanol under acidic conditions is a classic and efficient method for protection. Trimethylchlorosilane (TMSCl) reacts with methanol in situ to generate HCl, providing the necessary acidic catalyst. [3]* Procedure:
-
Suspend L-threonine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, by which time the solution should become clear.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the product as a white solid. This crude product is typically of sufficient purity for the next step.
-
Protocol 3.2: Synthesis of N-Boc-L-Threonine Methyl Ester (Intermediate 2)
-
Rationale: The Boc (tert-butoxycarbonyl) group is an ideal protecting group for the amine. It is stable to a wide range of nucleophilic and basic conditions but can be easily removed with acid (e.g., HCl or TFA), ensuring orthogonality with the base-labile ester and the benzyl ether, which is removed by hydrogenolysis. [4]* Procedure:
-
Dissolve L-threonine methyl ester hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and create basic conditions.
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC. Upon completion, remove the THF in vacuo.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a clear oil or white solid.
-
Protocol 3.3: Synthesis of N-Boc-O-benzyl-L-threonine Methyl Ester (Intermediate 3)
-
Rationale: The side-chain hydroxyl group must be protected. Benzylation using a strong, non-nucleophilic base like sodium hydride (NaH) and benzyl bromide (BnBr) is a standard method. NaH deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then displaces the bromide from benzyl bromide in an Sₙ2 reaction. [5]* Procedure:
-
Caution: NaH is highly reactive with water. All glassware must be flame-dried, and anhydrous solvents must be used.
-
Dissolve N-Boc-L-threonine methyl ester (1.0 eq) in anhydrous DMF or THF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir until hydrogen gas evolution ceases (approx. 30 min).
-
Add benzyl bromide (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor by TLC. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure O-benzylated intermediate.
-
Protocol 3.4 & 3.5: Saponification and Final Deprotection/Salt Formation
-
Rationale: The final steps involve removing the protecting groups. First, the methyl ester is hydrolyzed (saponified) to the carboxylic acid using a base like lithium hydroxide (LiOH), which is effective and can minimize side reactions. [6][7]Subsequently, the Boc group is removed with strong acid, which also protonates the free amine to form the final hydrochloride salt. [8]* Procedure:
-
(Saponification): Dissolve the purified N-Boc-O-benzyl-L-threonine methyl ester (1.0 eq) in a mixture of THF/water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor by TLC. Once the starting material is consumed, acidify the mixture to pH ~3 with 1N HCl.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield N-Boc-O-benzyl-L-threonine.
-
(Deprotection & Salt Formation): Dissolve the crude product from the previous step in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.
-
Add a solution of HCl in 1,4-dioxane (e.g., 4M solution, 3-5 eq) and stir at room temperature for 1-3 hours.
-
Monitor by TLC. Upon completion, a precipitate should form. The product can be isolated by filtration or by removing the solvent in vacuo.
-
Wash the resulting solid with cold diethyl ether to remove impurities and dry under vacuum to yield the final product, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride.
-
Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the synthesized intermediate is a self-validating step crucial for its use in drug development.
| Technique | Purpose | Expected Results for N-Boc-O-benzyl-L-threonine (Intermediate 4) [1][9] |
| ¹H NMR | Structural Elucidation & Identity | (400 MHz, CDCl₃) δ (ppm): 7.25-7.35 (m, 5H, Ar-H), 5.34 (d, 1H, NH), 4.56 & 4.42 (ABq, 2H, -O-CH₂-Ph), 4.37 (m, 1H, α-CH), 4.18 (m, 1H, β-CH), 1.45 (s, 9H, C(CH₃)₃), 1.26 (d, 3H, γ-CH₃). |
| Mass Spec (ESI) | Molecular Weight Confirmation | [M+Na]⁺: Calculated for C₁₆H₂₃NO₅Na: 332.15. Found: ~332.1. |
| Chiral HPLC | Enantiomeric & Diastereomeric Purity | Using a suitable chiral stationary phase (e.g., Astec CHIROBIOTIC T), the desired (2S,3R) enantiomer should be >99% pure, with minimal presence of other stereoisomers. [10] |
| Melting Point | Purity Assessment | For N-Boc-O-benzyl-L-threonine: ~114-118 °C. [11]A sharp melting point range indicates high purity. |
Application in Enzyme Inhibition Assays
Once the intermediate is used to synthesize a final inhibitor (e.g., a hydroxyethylamine-based peptidomimetic), its biological activity must be quantified. A common method is a Förster Resonance Energy Transfer (FRET) based assay.
Protocol 5.1: General HIV-1 Protease FRET Assay
-
Rationale: This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher on opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to enzyme activity. [2][12][13]An inhibitor will prevent this cleavage, resulting in a low fluorescence signal.
-
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., MES, pH 6.0, containing NaCl, EDTA, DTT, and a non-ionic detergent).
-
HIV-1 Protease: Dilute recombinant HIV-1 protease to the desired working concentration in cold assay buffer.
-
FRET Substrate: Dilute the FRET peptide substrate to its working concentration in assay buffer.
-
Test Inhibitor: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution in assay buffer to test a range of concentrations.
-
-
Assay Execution (96-well plate format):
-
Add 10 µL of the test inhibitor dilution (or DMSO for control) to each well.
-
Add 80 µL of the diluted HIV-1 Protease solution to each well. For a "no enzyme" control, add 80 µL of assay buffer.
-
Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm or 490/530 nm depending on the substrate). [12][13] 4. Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Conclusion
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is more than just a chemical; it is a strategic tool for medicinal chemists. Its defined stereochemistry, derived from L-threonine, provides a reliable and efficient pathway to complex chiral molecules, particularly transition-state mimics for aspartyl protease inhibitors. The robust synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to produce this key intermediate with high purity and confidence, accelerating the discovery and development of novel enzyme inhibitors.
References
-
Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
-
El-Daim, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24479-24485. [Link]
-
Gajare, A. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 39-41. [Link]
-
Hussain, F., et al. (2021). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 26(15), 4479. [Link]
- Kessler, H., et al. (1993). Process for the saponification of aminoacid-/peptide esters. EP0523461B1.
-
Kandula, M., & Kumar, P. (2014). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 44(24), 3840-3847. [Link]
-
PubChem. (n.d.). L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-. Retrieved from [Link]
-
Roda, G., et al. (2002). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Tetrahedron Letters, 43(3), 467-470. [Link]
-
Sharma, G. V. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24479-24485. [Link]
-
Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Creative BioMart. (n.d.). HIV-1 Protease Assay Kit. Retrieved from [Link]
Sources
- 1. L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | C16H23NO5 | CID 1549483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride
Welcome to the technical support center for the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The following information is curated from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low overall yield in this multi-step synthesis can stem from several factors, ranging from incomplete reactions to product loss during workup and purification. A systematic approach to identifying the bottleneck is crucial.
Potential Causes & Solutions:
-
Inefficient Protection of the Amino Group: The initial protection of the starting material, L-threonine, is a critical step. Incomplete protection leads to undesired side reactions in subsequent steps.
-
Causality: The free amino group can react with reagents intended for the hydroxyl or carboxyl groups, leading to a complex mixture of products and reducing the amount of the desired intermediate.
-
Recommended Action: Ensure the complete conversion to the N-Boc protected intermediate, (2S,3R)-N-Boc-2-amino-3-hydroxybutanoic acid. The use of di-tert-butyl dicarbonate (Boc)₂O under basic conditions is a standard and effective method.[1] Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Suboptimal Benzylation of the Hydroxyl Group: The formation of the benzyl ether at the 3-position is prone to incomplete conversion and side reactions.
-
Causality: The reactivity of the secondary hydroxyl group can be sluggish. Strong bases used for deprotonation, like sodium hydride (NaH), can also lead to side reactions if not handled carefully.
-
Recommended Action: Employ a robust benzylation protocol. The Williamson ether synthesis using benzyl bromide (BnBr) and a suitable base is common.[2][3][4] For substrates sensitive to strong bases, consider alternative methods like using benzyl trichloroacetimidate under acidic conditions.[2] Again, rigorous TLC monitoring is essential to ensure the reaction goes to completion.
-
-
Product Loss During Extraction and Workup: The target molecule and its intermediates have varying polarities, which can lead to losses during aqueous workups.
-
Causality: Insufficient extraction from the aqueous phase or formation of emulsions can significantly reduce the isolated yield.
-
Recommended Action: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). To break emulsions, the addition of brine or gentle centrifugation can be effective. Ensure the pH of the aqueous layer is optimized for the specific intermediate to minimize its solubility in water.
-
-
Inefficient Deprotection and Salt Formation: The final deprotection of the Boc group and the subsequent formation of the hydrochloride salt are critical for obtaining the final product in high purity and yield.
-
Causality: Incomplete Boc deprotection results in a mixture of protected and deprotected product, complicating purification. Improper pH control during hydrochloride salt formation can lead to incomplete precipitation or the formation of undesired salts.
-
Recommended Action: For Boc deprotection, treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent is standard.[1][5][6][7] The reaction should be monitored by TLC or LC-MS. For hydrochloride salt formation, dissolving the free amine in a suitable organic solvent like diethyl ether or ethyl acetate and bubbling with dry HCl gas or adding a solution of HCl in an organic solvent is a reliable method.[8]
-
Question 2: I am observing significant amounts of the (2S,3S) diastereomer as an impurity. How can I improve the diastereoselectivity of the reaction?
Answer:
The formation of the undesired (2S,3S) diastereomer, also known as the syn isomer, is a common challenge in the synthesis of β-hydroxy-α-amino acids.[9] The key to controlling the stereochemistry lies in the step where the new stereocenter at the 3-position is established, which is typically the benzylation of the hydroxyl group.
Potential Causes & Solutions:
-
Epimerization during Activation or Coupling: While less common in this specific sequence, epimerization at the α-carbon can occur under harsh basic or acidic conditions, especially in peptide synthesis contexts.[10]
-
Causality: The α-proton can be abstracted under certain conditions, leading to a loss of stereochemical integrity.
-
Recommended Action: Maintain mild reaction conditions throughout the synthesis. Avoid unnecessarily strong bases or prolonged exposure to strong acids.
-
-
Non-Stereoselective Reaction Conditions: The choice of reagents and reaction conditions for the key stereochemistry-defining step is paramount.
-
Causality: If the reaction proceeds through a mechanism that does not favor the formation of one diastereomer over the other, a mixture of products will be obtained.
-
Recommended Action: For diastereoselective synthesis of β-hydroxy-α-amino acids, methods like the aldol reaction of glycine enolates with aldehydes are often employed to control stereochemistry from the outset.[11] When starting from threonine, which already has the desired stereochemistry at the 2 and 3 positions, the goal is to preserve it. Ensure that the reaction conditions for benzylation do not promote epimerization. Using milder bases and controlling the reaction temperature can be beneficial.
-
Question 3: The final purification by recrystallization is proving difficult, and I'm losing a significant amount of product. Are there alternative purification strategies?
Answer:
Purification of the final hydrochloride salt can indeed be challenging due to its polarity and solubility characteristics. If recrystallization is inefficient, other chromatographic techniques can be employed.
Potential Causes & Solutions:
-
High Polarity of the Product: The amino acid hydrochloride salt is highly polar, which can make it difficult to find a suitable single solvent for recrystallization.
-
Causality: The ionic nature of the hydrochloride salt and the presence of both amino and carboxyl groups contribute to its high polarity and often high solubility in polar solvents, making precipitation difficult.
-
Recommended Action:
-
Solvent System Optimization: Experiment with mixed solvent systems for recrystallization. A common approach is to dissolve the product in a minimal amount of a polar solvent (e.g., methanol, ethanol, or water) and then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or acetone) to induce crystallization.
-
Chromatographic Purification: If recrystallization fails, column chromatography can be an effective alternative. Due to the high polarity, normal-phase silica gel chromatography might be challenging. Reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a small amount of an ion-pairing agent like TFA or HCl can be very effective for purifying amino acids and their salts.[12] Ion-exchange chromatography is another powerful technique for separating charged molecules like amino acids.
-
-
II. Frequently Asked Questions (FAQs)
What is the role of the benzyl group in this synthesis?
The benzyl group serves as a protecting group for the hydroxyl functionality of the threonine backbone.[3][13] This is crucial because the free hydroxyl group can interfere with subsequent reactions, particularly those involving the carboxyl group. The benzyl ether is relatively stable to a wide range of reaction conditions but can be readily removed under specific conditions, most commonly through catalytic hydrogenolysis.[4]
Why is the Boc group a suitable choice for protecting the amino group in this synthesis?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, especially in peptide chemistry.[14][15][16] Its advantages include:
-
Ease of Introduction: It can be readily introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
Stability: It is stable to many reaction conditions, including those that are nucleophilic or basic.[7]
-
Orthogonality: It can be removed under acidic conditions (e.g., with TFA or HCl) that do not cleave the benzyl ether protecting group, allowing for selective deprotection.[1][6]
How can I confirm the stereochemistry of my final product?
Confirming the (2S,3R) stereochemistry is essential. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, you can resolve the different stereoisomers and determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR can provide some clues based on coupling constants, 2D NMR techniques like NOESY can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons.
-
X-ray Crystallography: If a single crystal of the final product or a suitable derivative can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.
III. Optimized Experimental Protocol
This protocol outlines a reliable, step-by-step methodology for the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, incorporating best practices for yield optimization and purity control.
Step 1: N-Boc Protection of L-Threonine
-
Suspend L-threonine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq) and stir until the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes/acetic acid) to confirm the consumption of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,3R)-N-Boc-2-amino-3-hydroxybutanoic acid as a white solid.
Step 2: Benzylation of the Hydroxyl Group
-
Dissolve the N-Boc protected threonine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, being cautious of hydrogen gas evolution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (2S,3R)-N-Boc-2-amino-3-phenylmethoxybutanoic acid.
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the benzylated intermediate (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Bubble dry HCl gas through the solution until precipitation is complete, or add a saturated solution of HCl in diethyl ether dropwise.
-
Stir the resulting suspension at 0 °C for 1 hour.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride as a white solid.
IV. Data Presentation
| Step | Intermediate/Product | Typical Yield Range | Key Analytical Techniques |
| 1 | (2S,3R)-N-Boc-2-amino-3-hydroxybutanoic acid | 90-98% | TLC, ¹H NMR, ¹³C NMR |
| 2 | (2S,3R)-N-Boc-2-amino-3-phenylmethoxybutanoic acid | 75-85% | TLC, ¹H NMR, ¹³C NMR, LC-MS |
| 3 | (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride | 92-99% | ¹H NMR, ¹³C NMR, Chiral HPLC, Melting Point |
V. Visualizations
Experimental Workflow
Caption: Synthetic workflow for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
VI. References
-
Benchchem. (n.d.). 2-Amino-3-chlorobutanoic Acid in Medicinal Chemistry. Retrieved from
-
Fujino, K., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. Retrieved from
-
Nájera, C., & Sansano, J. M. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. ACS Publications. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
Venditti, A. (2016). How to convert amino acid to its hydrochloride?. ResearchGate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from
-
PubChem. (n.d.). (2S,3R)-2-amino-3-phenylbutanoic acid. Retrieved from
-
Lunan Pharmaceutical Group Corp. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents. Retrieved from
-
Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Retrieved from
-
Bennett, C. S., & Demoin, D. W. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PubMed Central. Retrieved from
-
Emerson, W. S. (1946). Preparation of amino acids from their salts. Google Patents. Retrieved from
-
Myers, A. G., & Schnider, P. (1999). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. National Institutes of Health. Retrieved from
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from
-
ChemicalBook. (n.d.). (2S,3R)-N-BOC-2-AMINO-3-PHENYLBUTYRIC ACID, 95%, (98% E.E.). Retrieved from
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from
-
Stewart, J. M., & Young, J. D. (1969). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Deep Blue Repositories. Retrieved from
-
Pillai, S., & Suresh, S. (2024). Challenges and Solutions in D-Amino Acid Production Methods. ResearchGate. Retrieved from
-
Biophore India pharmaceuticals Pvt Ltd. (2018). An Improved Process For The Preparation Of Pure (2 S) 2 Amino 3 Methyl 3 Sulfanylbutanoic Acid (D Penicillamine). Quick Company. Retrieved from
-
Tanaka, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from
-
Aimoto, S., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. Retrieved from
-
L'Abbé, G., & L'Abbé, G. (1982). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters. Google Patents. Retrieved from
-
Yoshimura, T., et al. (1989). Purification and amino acid analysis of two human monocyte chemoattractants produced by phytohemagglutinin-stimulated human blood mononuclear leukocytes. PubMed. Retrieved from
-
Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. Retrieved from
-
Manabe, S., & Ito, Y. (2007). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. ACS Publications. Retrieved from
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. Retrieved from
-
Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis. Retrieved from
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. Retrieved from
-
van der Wolf, J. A., et al. (2011). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from
-
Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. UQ eSpace. Retrieved from
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from
-
Fogle, E. J., et al. (2020). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PubMed Central. Retrieved from
-
MDPI. (2026). Biomolecules, Volume 16, Issue 1 (January 2026). Retrieved from
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from
-
Li, Y., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purification and amino acid analysis of two human monocyte chemoattractants produced by phytohemagglutinin-stimulated human blood mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 14. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
Purification challenges of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support guide for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this specialized amino acid building block. As a derivative of threonine with two stereocenters, this compound presents unique purification challenges that require a systematic and well-understood approach to achieve the high levels of purity demanded in pharmaceutical applications.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles to help you overcome common hurdles in your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride?
A1: Impurities typically fall into three categories:
-
Stereoisomers: Due to the two chiral centers, three other stereoisomers can be formed during synthesis: the (2R,3S) enantiomer and the (2S,3S) and (2R,3R) diastereomers. Diastereomers have different physical properties and can usually be separated by standard chromatography or recrystallization. The enantiomer is the most challenging impurity as it has identical physical properties in an achiral environment.[1][2]
-
Process-Related Impurities: These originate from the synthetic route. They can include unreacted starting materials, residual coupling reagents, or byproducts from the cleavage of protecting groups. For instance, incomplete reactions can lead to deletion sequences if this building block is used in solid-phase peptide synthesis (SPPS).[3][4][5]
-
Degradation Products: Although the hydrochloride salt enhances stability, prolonged storage under non-ideal conditions (e.g., high temperature, humidity) can lead to degradation. A potential degradation pathway could involve the cleavage of the phenylmethoxy (benzyl ether) group.
Q2: My final product is a persistent oil or a sticky solid, not the crystalline powder I expected. What is the cause?
A2: The inability to form a crystalline solid is a common issue with highly pure, but also with impure, amino acid derivatives.[6] The primary causes are:
-
Presence of Impurities: Even small amounts of impurities, especially stereoisomers or residual solvents, can disrupt the formation of a stable crystal lattice, leading to "oiling out."
-
Residual Solvents: Trapped solvent molecules can interfere with crystallization. Ensure your product is dried under high vacuum for an extended period.
-
Incorrect Solvent System: The choice of solvent for crystallization is critical. The hydrochloride salt form is designed to improve crystallinity, often from aqueous or alcohol-based systems.[7] A systematic solvent screen is recommended if standard methods fail.
Q3: My ¹H NMR and Mass Spectrometry data look perfect, but a chiral HPLC analysis shows two peaks. Why?
A3: This is a classic challenge in stereoselective synthesis. Standard ¹H NMR and mass spectrometry are not chiral techniques. Enantiomers (like the desired (2S,3R) and the undesired (2R,3S) isomers) are indistinguishable by these methods because they have the same connectivity and mass. The magnetic environment of protons in enantiomers is identical in a standard achiral NMR solvent. To resolve and quantify enantiomers, you must use a chiral environment, such as a Chiral Stationary Phase (CSP) in HPLC.[1][2]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems with a focus on causality and actionable solutions.
Problem 1: My product purity is low (<95%) after initial work-up, with multiple spots on TLC.
-
Symptom: The crude material shows several spots on a Thin Layer Chromatography (TLC) plate, and analysis by reverse-phase HPLC confirms the presence of multiple peaks.
-
Probable Cause: This points to significant levels of process-related impurities, such as unreacted starting materials or major side-products from the synthesis.
-
Suggested Solution: Flash Column Chromatography.
-
Rationale: Flash chromatography is the workhorse for removing impurities with different polarities. Since your target compound is a polar amino acid hydrochloride, a normal-phase silica gel column is often effective. You may need to use a polar mobile phase, such as a gradient of methanol in dichloromethane (DCM), sometimes with a small amount of acetic or formic acid to improve peak shape.
-
Self-Validation: Monitor fractions by TLC. Pool the fractions containing the pure product (as determined by a single spot on TLC that matches your pure standard). Evaporate the solvent and confirm purity by HPLC before proceeding.
-
Problem 2: Achiral HPLC shows a major product peak and a closely eluting impurity, which I suspect is a diastereomer.
-
Symptom: A well-resolved impurity peak is present in a standard reverse-phase HPLC chromatogram. The mass spectrum of this impurity is identical to the main product.
-
Probable Cause: The impurity is almost certainly a diastereomer, likely (2S,3S) or (2R,3R). Diastereomers have different physical properties, including solubility, which can be exploited for separation.[8]
-
Suggested Solution: Optimized Recrystallization.
-
Rationale: Fractional crystallization is a powerful, scalable technique for separating diastereomers. The goal is to find a solvent system where the desired (2S,3R) isomer has significantly lower solubility than the undesired diastereomer at a low temperature, allowing it to crystallize selectively.
-
Action: See Protocol 3.1 for a detailed, step-by-step guide to performing an optimized recrystallization.
-
Problem 3: The product is diastereomerically pure, but chiral HPLC analysis indicates an enantiomeric excess (e.e.) below the required specification (e.g., <99.5%).
-
Symptom: A single peak is observed on achiral HPLC, but two peaks are present on a chiral HPLC column (e.g., a polysaccharide-based CSP).[2][9]
-
Probable Cause: The synthetic route has incomplete stereocontrol, or some racemization has occurred at the Cα position.
-
Suggested Solution: Diastereomeric Salt Resolution.
-
Rationale: This classic technique converts the pair of enantiomers into a pair of diastereomeric salts by reacting them with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid). These diastereomeric salts now have different solubilities and can be separated by fractional crystallization.[8][10] Afterwards, the resolving agent is removed to yield the enantiomerically pure target compound.
-
Action: See Protocol 3.2 for a detailed workflow on diastereomeric salt resolution. An alternative for smaller scales is preparative chiral HPLC, though it is more expensive.
-
Section 3: Detailed Protocols & Methodologies
Protocol 3.1: Purification by Optimized Recrystallization (Diastereomer Removal)
This protocol provides a framework for removing diastereomeric impurities through systematic solvent screening and controlled crystallization.
Step 1: Solvent Screening
-
Place ~10-20 mg of the impure material into several small vials.
-
Add a small amount (e.g., 0.2 mL) of different solvents or solvent mixtures (e.g., Methanol, Ethanol, Isopropanol, Water, Ethanol/Water, Isopropanol/Heptane).
-
Heat the vials gently (e.g., to 60 °C) and observe solubility. A good single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.[7]
-
For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) at room temperature, then slowly add a "poor" solvent (anti-solvent, e.g., heptane) until turbidity persists. Gently heat to redissolve.
Step 2: Bulk Recrystallization
-
Dissolve the bulk of the impure material in the minimum amount of the chosen hot solvent system identified in Step 1.
-
Ensure the solution is fully dissolved. If any particulates remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for selective crystallization and high purity. Do not disturb the flask.
-
Once crystals have formed, cool the flask further in an ice bath or refrigerator for at least 1 hour to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold crystallization solvent to remove residual mother liquor containing the impurities.
-
Dry the crystals under high vacuum.
Step 3: Quality Control
-
Analyze the dried crystals by both achiral and chiral HPLC to confirm the removal of the diastereomeric impurity and to assess the enantiomeric excess.
-
Obtain a melting point. A sharp melting point is indicative of high purity.
Protocol 3.2: Purification by Diastereomeric Salt Resolution (Enantiomeric Enrichment)
This protocol outlines the strategy to separate the (2S,3R) and (2R,3S) enantiomers.
Step 1: Selection of Resolving Agent
-
Choose a commercially available, enantiomerically pure chiral acid. Common choices include (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, (1R)-(-)-10-Camphorsulfonic acid, or (2R,3R)-(-)-Tartaric acid.[10] The choice may require empirical screening.
Step 2: Formation of Diastereomeric Salts
-
Dissolve the enantiomerically impure amino acid hydrochloride in a suitable solvent (e.g., ethanol or methanol).
-
Add approximately 0.5 equivalents of the chosen chiral resolving agent. The use of 0.5 equivalents is strategic, as it will ideally precipitate the salt of only one enantiomer, leaving the other in solution.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
Step 3: Fractional Crystallization
-
Allow the solution to stand and cool slowly, as described in Protocol 3.1 . One of the diastereomeric salts should selectively crystallize due to lower solubility.
-
Filter the solid salt and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer.
Step 4: Liberation of the Free Amino Acid
-
Take the crystallized diastereomeric salt and dissolve it in water.
-
Adjust the pH to be acidic (e.g., pH 1-2 with 1M HCl) to protonate the resolving agent, making it more soluble in an organic solvent.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the resolving agent. Repeat the extraction 2-3 times.
-
The desired amino acid hydrochloride remains in the aqueous layer. Lyophilize or carefully evaporate the water to recover the enantiomerically pure product.
Step 5: Quality Control
-
Analyze the final product by chiral HPLC to determine the new enantiomeric excess. The process can be repeated if the desired purity is not yet achieved.
Section 4: Visual Guides & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical path to selecting the appropriate purification technique based on initial analytical results.
Caption: Workflow for enantiomeric enrichment via diastereomeric salt resolution.
Section 5: References
-
Biophore India Pharmaceuticals Pvt Ltd. (2019). An Improved Process For The Preparation Of Pure (2 S) 2 Amino 3 Methyl 3 Sulfanylbutanoic Acid (D Penicillamine). Quick Company. [Link]
-
PubChem. (n.d.). (2S,3R)-2-amino-3-phenylbutanoic acid. National Center for Biotechnology Information. [Link]
-
Vlieg, E., et al. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. [Link]
-
Abbasi, H., et al. (n.d.). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]
-
Beck, A., et al. (2021). Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
Walczak, M. A., & Wójtowicz-Koman, A. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
ResearchGate. (n.d.). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
PubChem. (n.d.). (2S,3R)-2-amino-3-hydroxybutanoic acid compound with (2S,3R)-2-amino-3-methoxybutanoic acid. National Center for Biotechnology Information. [Link]
-
Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
-
Yoshioka, R. (2005). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. ResearchGate. [Link]
-
Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanamide. ResearchGate. [Link]
-
Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. [Link]
-
Kumar, R., et al. (2012). Synthesis and Characterization of Compounds Related to Lisinopril. PMC - NIH. [Link]
-
Yoshimura, T., et al. (1989). Purification and amino acid analysis of two human monocyte chemoattractants produced by phytohemagglutinin-stimulated human blood mononuclear leukocytes. PubMed. [Link]
-
Google Patents. (n.d.). Preparation of amino acids from their salts.
-
Hilst, C., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. NIH. [Link]
-
Preprints.org. (2021). Investigation of Impurities in Peptide Pools. [Link]
-
Bhavsar, S. B., et al. (2023). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group. [Link]
-
Zhao, H., Li, J., & Wu, F. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SciRP.org. [Link]
-
Euber, J. R., et al. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. “An Improved Process For The Preparation Of Pure (2 S) 2 Amino 3 [quickcompany.in]
Troubleshooting low solubility of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid in organic solvents
Troubleshooting Low Solubility of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid
Introduction
This technical guide addresses a common challenge encountered by researchers and process chemists: the low solubility of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid in common organic solvents. This molecule, a protected derivative of threonine, possesses a unique combination of a zwitterionic amino acid backbone and a bulky, nonpolar phenylmethoxy (benzyloxy) group. This dual character leads to strong crystal lattice energy and complex solute-solvent interactions, often resulting in poor solubility in standard laboratory solvents. This guide provides a structured, first-principles approach to systematically diagnose and overcome these solubility issues.
Section 1: Frequently Asked Questions (FAQs) - The "Why"
Q1: Why is my (2S,3R)-2-amino-3-phenylmethoxybutanoic acid crashing out of my organic solvent?
A: The primary reason is the molecule's inherent zwitterionic nature at its isoelectric point.[1] The protonated amine (-NH3+) and the deprotonated carboxylate (-COO-) groups create a strong intramolecular salt bridge and facilitate powerful intermolecular hydrogen bonding in the solid state. This forms a stable crystal lattice that requires a significant amount of energy to disrupt. Most organic solvents, even polar ones, cannot effectively solvate both the charged ionic ends and the nonpolar benzyloxy group simultaneously, leading to low solubility.
Q2: I'm observing insolubility in solvents like dichloromethane (DCM) and toluene. Isn't the phenylmethoxy group supposed to help in nonpolar solvents?
A: While the phenylmethoxy group does add significant nonpolar character, the energetic contribution of the zwitterionic portion dominates the molecule's overall physicochemical properties. Apolar aprotic solvents like DCM and toluene lack the ability to form hydrogen bonds and have low dielectric constants, making them exceptionally poor at solvating the charged -NH3+ and -COO- termini. The principle of "like dissolves like" dictates that the highly polar, ionic portion of your molecule is incompatible with these nonpolar solvents.[2]
Q3: Can I just heat the mixture to force it into solution?
A: Heating can be a viable strategy, but it must be approached with caution. Increasing the temperature provides the kinetic energy needed to overcome the crystal lattice energy, often improving solubility. However, you must consider the thermal stability of your compound. While this specific class of compounds is generally stable at moderate temperatures (e.g., up to 80°C), prolonged heating or excessively high temperatures can lead to degradation or racemization.[3] It is critical to first run a small-scale test and analyze the sample post-heating (e.g., by HPLC or NMR) to ensure no degradation has occurred.
Q4: How does trace water content in my organic solvent affect solubility?
A: The effect of water is complex. For polar aprotic solvents like DMSO or DMF, small amounts of water can sometimes improve solubility by helping to solvate the charged ends of the amino acid. However, in less polar solvents like ethyl acetate or THF, adding water can decrease solubility by increasing the overall polarity of the solvent system, making it less compatible with the nonpolar parts of your molecule. Furthermore, for subsequent reactions, water can be an interfering nucleophile or base. It is generally recommended to use anhydrous solvents unless a co-solvent system is being intentionally designed.
Section 2: Systematic Troubleshooting Workflow
Low solubility is a multi-faceted problem. Before attempting advanced techniques, it is crucial to follow a logical workflow to diagnose the root cause and select the most appropriate solution. The following decision tree outlines a systematic approach.
Caption: A step-by-step decision tree for troubleshooting solubility.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Systematic Solvent Screening
Objective: To empirically determine the most effective single organic solvent for solubilization.
Rationale: The dual polarity of the target molecule makes theoretical prediction difficult. A practical screen across different solvent classes is the most efficient first step. We will test polar protic, polar aprotic, and ether-based solvents.
Materials:
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid
-
Vials (2 mL) with stir bars
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
Procedure:
-
Weigh 10 mg of the compound into six separate vials.
-
To each vial, add 0.1 mL of a different solvent (MeOH, EtOH, DMF, DMSO, THF, MeCN). This corresponds to an initial concentration of 100 mg/mL.
-
Stir vigorously at room temperature for 30 minutes.
-
Visually inspect each vial for dissolution. Record observations as "Fully Soluble," "Partially Soluble," or "Insoluble."
-
For any vials where the compound is not fully soluble, add another 0.4 mL of the respective solvent (total volume 0.5 mL, concentration 20 mg/mL). Stir for 30 minutes and record observations.
-
If still not soluble, add a final 0.5 mL of solvent (total volume 1.0 mL, concentration 10 mg/mL). Stir for 30 minutes and record the final solubility.
-
Compile the results in a table to identify the most promising solvent.
Protocol 3.2: Solubility Enhancement via pH Adjustment (In-situ Salt Formation)
Objective: To dramatically increase solubility in organic solvents by converting the zwitterion into a soluble salt form.[4][5][6]
Rationale: The zwitterionic form is often the least soluble species.[1] By adding a stoichiometric amount of a strong acid or base, we can convert the molecule into its cationic (ammonium salt) or anionic (carboxylate salt) form, respectively. These ionic species are no longer zwitterionic and are often significantly more soluble in polar organic solvents.
Materials:
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid (MW: 209.24 g/mol )[7]
-
Methanol (or another suitable polar solvent identified in Protocol 3.1)
-
Hydrochloric acid (e.g., 1.0 M solution in diethyl ether or dioxane)
-
Triethylamine (TEA) or Sodium Hydroxide (e.g., 1.0 M in Methanol)
Procedure A: Forming the Hydrochloride Salt (Cationic Form)
-
Suspend 209 mg (1.0 mmol) of the compound in 5 mL of methanol.
-
While stirring, slowly add 1.0 mL of 1.0 M HCl in diethyl ether (1.0 mmol, 1.0 equivalent).
-
Continue stirring at room temperature. Observe for dissolution, which often occurs rapidly as the soluble HCl salt is formed.
-
The resulting solution contains the hydrochloride salt, which can be used directly for subsequent reactions or analysis.
Procedure B: Forming the Triethylammonium Salt (Anionic Form)
-
Suspend 209 mg (1.0 mmol) of the compound in 5 mL of methanol.
-
While stirring, add 0.14 mL of triethylamine (1.0 mmol, 1.0 equivalent, density = 0.726 g/mL).
-
Continue stirring at room temperature. Observe for dissolution as the soluble triethylammonium carboxylate salt is formed.
-
This solution can now be used for further applications. This method is particularly useful if the subsequent reaction is base-catalyzed.
Section 4: Reference Data
Table 1: Properties of Common Organic Solvents
This table provides key solvent parameters to aid in rational solvent selection. The polarity index and hydrogen bonding capabilities are particularly relevant for dissolving amino acid derivatives.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Hydrogen Bond Donor/Acceptor |
| Water | 10.2 | 80.1 | Protic | Both |
| DMSO | 7.2 | 46.7 | Aprotic | Acceptor |
| DMF | 6.4 | 36.7 | Aprotic | Acceptor |
| Methanol | 5.1 | 32.7 | Protic | Both |
| Ethanol | 4.3 | 24.5 | Protic | Both |
| Acetonitrile | 5.8 | 37.5 | Aprotic | Acceptor |
| THF | 4.0 | 7.6 | Aprotic | Acceptor |
| Ethyl Acetate | 4.4 | 6.0 | Aprotic | Acceptor |
| Dichloromethane | 3.1 | 9.1 | Aprotic | Neither |
| Toluene | 2.4 | 2.4 | Aprotic | Neither |
Source: Data compiled from various standard chemical reference sources.
Table 2: Typical Qualitative Solubility Profile
The following table represents a typical solubility profile for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid based on its structure. Actual results should be confirmed using Protocol 3.1.
| Solvent | Solubility at 10 mg/mL | Solubility at 50 mg/mL | Comments |
| DMSO | Soluble | Soluble | Excellent choice, but high boiling point. |
| DMF | Soluble | Soluble | Good alternative to DMSO. |
| Methanol | Soluble | Partially Soluble | Good polar protic option. |
| Water | Sparingly Soluble | Insoluble | Limited solubility due to hydrophobic group. |
| THF | Insoluble | Insoluble | Insufficiently polar. |
| Dichloromethane | Insoluble | Insoluble | Apolar solvent, ineffective. |
| Toluene | Insoluble | Insoluble | Apolar solvent, ineffective. |
References
-
Ecrobot. (2026, January 19). (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid. Global Trade Leader. [Link]
-
Lahiri, S. C., & Pal, A. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. PubChem. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3R)-2-amino-3-(benzyloxy)butanoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S,3R)-2-amino-3-phenylbutanoic acid. PubChem. [Link]
-
Kumar, L., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10. [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions?[Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Chromatography Forum. (2004, September 21). Separation of zwitter ionic drug molecule. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
-
ChemBK. (2024, April 9). 2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. [Link]
-
Reddit. (2023, August 3). Work-up of a zwitterion?[Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Jacobsen, J., & Linderstrøm-Lang, K. U. (1949). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 3, 1-14. [Link]
-
Korovina, N. (2020, September 6). Principles of Solubility in Organic Chemistry. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid | Global Trade leader ecrobot [ecrobot.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. (2S,3R)-2-amino-3-(benzyloxy)butanoic acid | C11H15NO3 | CID 6951054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of (2S,3R)-2-amino-3-phenylmethoxybutanoic Acid Derivatives
Welcome to the technical support center for the synthesis and modification of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing protecting groups from these valuable synthetic intermediates. Here, we will delve into the nuances of deprotection strategies, offering field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and success of your experiments.
Introduction to the Challenge
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid is a chiral building block characterized by three key functional groups that typically require protection during synthetic campaigns: an α-amino group, a carboxylic acid, and a secondary alcohol protected as a phenylmethoxy (benzyl) ether. The successful synthesis of the final target molecule hinges on the selective and clean removal of these protecting groups. The choice of deprotection strategy is paramount and depends on the specific combination of protecting groups employed and the overall stability of the molecule. This guide will focus on the most common protecting groups: tert-butyloxycarbonyl (Boc) for the amine, methyl or ethyl esters for the carboxylic acid, and the inherent benzyl ether on the side chain.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the simultaneous deprotection of N-Boc and a side-chain benzyl ether in (2S,3R)-2-amino-3-phenylmethoxybutanoic acid derivatives?
A1: The most direct approach for the simultaneous removal of an N-Boc group and a benzyl ether is catalytic hydrogenation. This method utilizes hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) to cleave the benzyl ether and is often followed by an acidic workup to remove the Boc group. However, a more common and often cleaner method involves a two-step sequence: first, the acid-labile Boc group is removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1][][3] Following isolation of the amine salt, the benzyl ether is then removed by catalytic hydrogenation. This sequential approach can offer better control and minimize side reactions.
Q2: Can I remove the benzyl ether without affecting the N-Boc group?
A2: Yes, this is a common requirement for orthogonal protection strategies.[4] Catalytic hydrogenation is the method of choice for selectively cleaving the benzyl ether while leaving the N-Boc group intact.[5] The N-Boc group is stable to the neutral conditions of hydrogenation.[3] It is crucial to ensure the reaction is performed in a neutral or slightly basic medium to prevent acid-catalyzed loss of the Boc group.
Q3: What are the best conditions for removing a methyl or ethyl ester in the presence of a benzyl ether?
A3: Saponification, or base-mediated hydrolysis, is the standard method for cleaving simple alkyl esters.[6] This is typically achieved using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.[6] Benzyl ethers are generally stable under these basic conditions, allowing for selective deprotection of the ester.[5]
Q4: I am observing incomplete deprotection of the benzyl ether via hydrogenation. What could be the cause?
A4: Incomplete hydrogenation can be due to several factors. Catalyst poisoning is a common issue, where impurities in the substrate or solvent deactivate the palladium catalyst. Sulfur-containing compounds are notorious catalyst poisons. Another cause could be insufficient catalyst loading or poor mixing, preventing efficient contact between the substrate, catalyst, and hydrogen gas. Finally, steric hindrance around the benzyl ether can slow down the reaction rate.
Q5: Are there alternatives to catalytic hydrogenation for benzyl ether removal?
A5: While catalytic hydrogenation is the most common method, alternatives exist for substrates that are sensitive to hydrogenation conditions (e.g., containing other reducible functional groups).[5] Strong acids like trifluoromethanesulfonic acid (TFMSA) can cleave benzyl ethers, but this method is harsh and lacks selectivity.[4] Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, particularly for electron-rich benzyl ethers like p-methoxybenzyl (PMB) ethers.[5][7] Dissolving metal reductions, such as sodium in liquid ammonia, are also an option, though less common in modern synthesis due to practical challenges.[8]
Troubleshooting Guides
Issue 1: Incomplete N-Boc Deprotection
| Symptom | Possible Cause | Solution |
| Starting material remains after treatment with TFA or HCl. | Insufficient acid concentration or reaction time. | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal duration. |
| Water in the reaction mixture. | For reactions in organic solvents, ensure anhydrous conditions. Water can compete with the substrate for the acid, slowing down the deprotection.[9] | |
| Steric hindrance around the Boc group. | Consider using a stronger acid or elevating the temperature slightly. However, be cautious of potential side reactions with increased temperature. |
Issue 2: Side Reactions During Benzyl Ether Hydrogenolysis
| Symptom | Possible Cause | Solution |
| A complex mixture of products is observed. | Catalyst poisoning leading to side reactions. | Purify the starting material to remove any potential catalyst poisons. Use high-purity solvents and reagents. |
| Over-reduction of other functional groups. | If the molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups), consider using catalytic transfer hydrogenation with a milder hydrogen donor like formic acid or ammonium formate.[10][11] This can sometimes offer better selectivity. | |
| Ring hydrogenation of the phenyl group. | This is rare under standard conditions but can occur with prolonged reaction times or high hydrogen pressure. Reduce the reaction time and monitor carefully. |
Issue 3: Epimerization during Ester Saponification
| Symptom | Possible Cause | Solution |
| Loss of stereochemical purity at the α-carbon. | The α-proton is acidic and can be removed by the base, leading to racemization. | Perform the saponification at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization. Use a milder base if possible, and carefully control the reaction time. |
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection
Objective: To remove the N-Boc protecting group while retaining the benzyl ether and ester functionalities.
Materials:
-
N-Boc-(2S,3R)-2-amino-3-phenylmethoxybutanoic acid methyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc protected amino acid ester in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected amine as its trifluoroacetate salt.
Protocol 2: Selective Benzyl Ether Hydrogenolysis
Objective: To remove the benzyl ether protecting group while retaining the N-Boc and ester functionalities.
Materials:
-
N-Boc-(2S,3R)-2-amino-3-phenylmethoxybutanoic acid methyl ester
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Filtration apparatus
Procedure:
-
Dissolve the protected amino acid ester in methanol or ethanol (0.1 M).
-
Carefully add 10% Pd/C to the solution.
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol.
Protocol 3: Ester Saponification
Objective: To hydrolyze the methyl or ethyl ester to the corresponding carboxylic acid.
Materials:
-
(2S,3R)-2-Amino-3-phenylmethoxybutanoic acid methyl ester
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add the solid LiOH or NaOH and stir the mixture at 0 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
Data Presentation
| Protecting Group | Deprotection Method | Reagents | Typical Conditions | Compatibility |
| N-Boc | Acidolysis | TFA, HCl | DCM or Dioxane, 0 °C to RT | Unstable to strong acids. |
| Benzyl Ether | Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, RT, 1 atm | Sensitive to reducible groups. |
| Methyl/Ethyl Ester | Saponification | LiOH, NaOH | THF/H₂O, 0 °C to RT | Sensitive to base-labile groups. |
Visualizations
Deprotection Strategy Workflow
Caption: Decision workflow for sequential deprotection.
N-Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444.
- Bieg, T., & Szeja, W. (1985).
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Journal of the American Chemical Society. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Retrieved from [Link]
-
National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)aMino)butanoic acid. Retrieved from [Link]
-
PubMed Central. (2018). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Technical Support Center: Chiral HPLC Method Development for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantioselective separation of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating robust and reliable chiral HPLC methods for this specific analyte and its stereoisomers.
The target analyte is a threonine analogue, possessing a primary amine, a carboxylic acid, and a phenylmethoxy group. These structural features dictate the strategy for chiral recognition and method development. This guide is structured to walk you through the process logically, from initial column and mobile phase selection to troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient your method development strategy.
Q1: What type of chiral stationary phase (CSP) is the best starting point for separating the enantiomers of 2-amino-3-phenylmethoxybutanoic acid?
A: Given that the analyte is an underivatized α-amino acid, the most successful CSPs are those that can interact effectively with its zwitterionic nature.[1] Your primary screening should focus on three main classes of CSPs:
-
Crown Ether-Based (e.g., Daicel CROWNPAK® CR-I(+)): These phases are highly effective for compounds containing a primary amine group on the chiral center.[2][3]
-
Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T): These are extremely versatile CSPs compatible with a wide range of mobile phases and are particularly successful in resolving the enantiomers of underivatized amino acids.[1][4]
-
Zwitterionic Ion-Exchange (e.g., Daicel CHIRALPAK® ZWIX(+)): These phases are specifically designed for amphoteric molecules like amino acids, incorporating both anionic and cationic exchange sites for strong electrostatic interactions.[5]
Q2: What are the recommended initial mobile phase conditions?
A: The choice of mobile phase is intrinsically linked to the CSP. For the recommended CSPs, start with the following conditions:
-
For Crown Ether CSPs: An acidic aqueous mobile phase is typically required. A good starting point is Perchloric acid or Trifluoroacetic acid (TFA) in water (e.g., 0.1% TFA in H₂O) with a small percentage of an organic modifier like methanol or acetonitrile.
-
For Macrocyclic Glycopeptide CSPs: These are versatile and can be used in multiple modes. A simple and effective starting point is the Polar Ionic Mode: a mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v). This approach controls the ionization of both the analyte and the CSP.[4]
-
For Zwitterionic CSPs: A polar organic mobile phase is common. Start with a mixture of Methanol/Acetonitrile/TFA/Water in appropriate ratios, as recommended by the manufacturer.[5]
Q3: I'm not seeing any separation (only one peak). What is the most likely cause?
A: A complete lack of separation (co-elution) usually points to a fundamental mismatch between the analyte, CSP, and mobile phase. The primary cause is that the necessary chiral recognition interactions are not occurring.
-
Verify CSP Choice: Ensure you are using a CSP suitable for underivatized amino acids (see Q1). Polysaccharide-based CSPs, for instance, are often ineffective for these analytes without prior derivatization.[1]
-
Adjust Mobile Phase: The ionization state of your analyte is critical. If using a crown ether or zwitterionic phase, ensure the mobile phase pH is appropriate to protonate the amine group and deprotonate the carboxylic acid. Additives like TFA or formic acid are essential.
-
Consider Derivatization: If direct separation fails on multiple CSPs, derivatizing the amine group with a reagent like FMOC-Cl can be an effective alternative strategy, allowing the use of highly versatile polysaccharide-based CSPs (e.g., Phenomenex Lux® Cellulose-1).[6][7][8]
Q4: How can I improve the resolution (Rs) between my enantiomer peaks?
A: Improving resolution involves optimizing both selectivity (α) and efficiency (N).
-
To Increase Selectivity (α):
-
Change Mobile Phase Modifier: Switch between methanol and ethanol, or acetonitrile and isopropanol. The change in solvent can alter the hydrogen bonding and dipole-dipole interactions.
-
Adjust Additive Concentration: Fine-tune the concentration of the acid (e.g., TFA, formic acid) or base (e.g., DEA, TEA). This directly impacts the ionic interactions governing chiral recognition.
-
Lower the Temperature: Reducing the column temperature often increases enantioselectivity, although it will also increase retention time and pressure.[9]
-
-
To Increase Efficiency (N):
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for mass transfer, often resulting in sharper peaks.
-
Use a Longer Column or Smaller Particle Size: If available, moving to a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., 3 µm) will increase the number of theoretical plates.
-
Q5: What is the best UV detection wavelength for this compound?
A: The analyte contains a phenylmethoxy group, which provides a good UV chromophore. You should expect strong absorbance around 220 nm and a secondary absorbance near 254-270 nm . For maximum sensitivity, start with 220 nm. If mobile phase additives cause high background at this wavelength, 254 nm is an excellent alternative.
Systematic Method Development Workflow
A structured approach is crucial for efficient method development. The following workflow outlines the key stages from initial screening to final optimization.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. chiraltech.com [chiraltech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. phenomenex.com [phenomenex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
A Senior Application Scientist's Guide to Stereoisomer Activity: (2S,3R)-2-amino-3-phenylmethoxybutanoic acid vs. its (2R,3S) Enantiomer
Introduction: The Critical Role of Chirality in Biological Systems
In the intricate landscape of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of function. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. A specific and crucial class of stereoisomers are enantiomers—molecules that are non-superimposable mirror images of each other. The subject of this guide, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid and (2R,3S)-2-amino-3-phenylmethoxybutanoic acid, are such a pair of enantiomers.
Biological systems—composed of chiral proteins, nucleic acids, and sugars—are exquisitely sensitive to the stereochemistry of interacting molecules.[1] Enzymes and receptors possess three-dimensional binding pockets that are themselves chiral, meaning they will interact differently with each enantiomer of a chiral drug or substrate.[2] This principle, known as chiral recognition, is often likened to a handshake: a right hand (the receptor) correctly shakes another right hand (one enantiomer) but cannot properly grip a left hand (the other enantiomer). This difference in physical interaction at the molecular level translates directly into differences in biological activity, potency, and even toxicity.[3]
This guide will dissect the expected differences between the (2S,3R) and (2R,3S) isomers of this O-protected threonine derivative, grounding the analysis in established biochemical principles and analogous experimental data.
Molecular Profile: Enantiomers of O-Benzyl-Threonine
The two molecules at the center of our discussion are derivatives of the essential amino acid threonine. Threonine is one of two proteinogenic amino acids that possess two chiral centers, leading to four possible stereoisomers.[4]
-
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid: This isomer is derived from L-Threonine, the naturally occurring and biologically incorporated form of the amino acid.[4] The hydroxyl group at the 3-position is protected by a benzyl group (phenylmethoxy), a common strategy in peptide synthesis to prevent unwanted side reactions.[5]
-
(2R,3S)-2-amino-3-phenylmethoxybutanoic acid: This is the enantiomer of the above molecule and is derived from D-Threonine. D-amino acids are rare in higher organisms but play significant roles in the biology of microorganisms.[6]
The key takeaway is that these two compounds are not interchangeable. They are distinct chemical entities with identical physical properties like melting point and solubility in achiral solvents, but they will behave differently in a chiral environment, such as the active site of an enzyme.
Inferred Activity: A Case Study on Bestatin Analogues
Direct experimental data comparing the biological activity of the two specific O-benzyl-threonine enantiomers is scarce, as they are most frequently used as chiral building blocks in chemical synthesis.[5] However, we can draw a strong, scientifically-grounded inference from studies on structurally similar compounds where stereochemistry is the variable.
A compelling case study is that of Bestatin , a natural dipeptide inhibitor of several aminopeptidases, and its analogues. The core of Bestatin's activity lies in its unique amino acid residue: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[7] This residue is structurally very similar to the compounds of interest.
A pivotal study synthesized and tested eight stereoisomers of Bestatin to probe the importance of its configuration for inhibitory activity against aminopeptidase B and leucine aminopeptidase. The results were unequivocal.
| Stereoisomer Configuration (Core Amino Acid) | Relative Inhibitory Activity |
| (2S, 3R) | Strong Activity [7] |
| (2S, 3S) | Strong Activity[7] |
| (2R, 3S) | Weak or No Activity |
| (2R, 3R) | Weak or No Activity |
This table summarizes the findings that the (2S) configuration at the alpha-carbon is critical for the potent inhibitory activity of Bestatin and its analogues.[7]
The causality behind this observation lies in the precise fit of the (2S,3R) isomer into the enzyme's active site. The specific orientation of the amino, hydroxyl, and phenylbutyl groups allows for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions, and coordination with a metal cofactor) required for potent inhibition. The (2R,3S) isomer, being a mirror image, cannot achieve this same optimal fit, resulting in a dramatic loss of activity.
Given the structural parallels, it is highly probable that if (2S,3R)- and (2R,3S)-2-amino-3-phenylmethoxybutanoic acid were tested against a relevant chiral biological target, the (2S,3R) isomer would exhibit significantly higher, if not all, of the biological activity . The (2R,3S) isomer would likely be considered inactive.
Experimental Validation: A Framework for Comparison
To empirically confirm the differential activity of these enantiomers, a well-designed biological assay is required. The choice of assay depends on the hypothesized target. Based on the data from Bestatin analogues, an aminopeptidase inhibition assay serves as an excellent model system.
Below is a detailed, self-validating protocol for comparing the inhibitory potential of the two isomers.
Protocol: Comparative Aminopeptidase Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC₅₀) values for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid and its (2R,3S) enantiomer against a model aminopeptidase (e.g., Leucine Aminopeptidase).
Materials:
-
Purified Leucine Aminopeptidase (LAP)
-
Substrate: L-Leucine-p-nitroanilide (L-pNA)
-
Test Compounds: (2S,3R)-isomer and (2R,3S)-isomer, dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow Diagram:
Caption: Workflow for comparative enzyme inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of each enantiomer in 100% DMSO. Perform a serial dilution series for each compound in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is constant and low (<1%).
-
Assay Plate Setup: To a 96-well plate, add 5 µL of each compound dilution. Include wells for a "no-inhibitor" control (vehicle, containing only DMSO) and a "no-enzyme" control (background).
-
Enzyme Addition & Pre-incubation: Add 40 µL of the diluted LAP enzyme solution to all wells except the "no-enzyme" control. Mix gently and incubate the plate at room temperature for 15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the L-Leucine-p-nitroanilide substrate solution to all wells. The enzyme will cleave the substrate, releasing p-nitroanilide, which is yellow and absorbs light at 405 nm.
-
Data Acquisition: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic read) or after a fixed time point (endpoint read).
-
Data Analysis:
-
Subtract the background absorbance (from "no-enzyme" wells) from all other readings.
-
Determine the rate of reaction for each well from the kinetic data or use the final endpoint absorbance.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Rate_inhibitor / Rate_vehicle]).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value for each enantiomer.
-
Expected Outcome: Based on the principles of stereospecificity, a significant difference in IC₅₀ values is expected. The (2S,3R) isomer is predicted to have a much lower IC₅₀ value, indicating higher potency, while the (2R,3S) isomer will likely have a very high or non-measurable IC₅₀, confirming its inactivity.
Conclusion and Broader Implications
While (2S,3R)-2-amino-3-phenylmethoxybutanoic acid and its (2R,3S) enantiomer may appear nearly identical on paper, they are profoundly different from a biological perspective. The inherent chirality of enzymes and receptors dictates a stereospecific preference for binding and activity. Drawing from robust experimental evidence on structurally analogous compounds like Bestatin, we can confidently predict that the (2S,3R) isomer, derived from natural L-threonine, is the biologically active form, whereas the (2R,3S) isomer is likely inactive .
This guide underscores a critical principle for all researchers in drug discovery and chemical biology: stereochemistry is paramount. The use of racemic mixtures can mask the true potency of the active enantiomer and introduce confounding effects from the inactive one (the "isomeric ballast"). Therefore, the synthesis and evaluation of single, pure enantiomers are essential for accurate structure-activity relationship (SAR) studies and the development of safe, effective therapeutics. The protocols and principles outlined herein provide a clear path for the empirical validation of this fundamental concept.
References
[8] Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules. Available at: [Link] [7] Suda, H., et al. (1976). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Archives of Biochemistry and Biophysics. Available at: [Link] [9] Fesko, K. (2016). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology. Available at: [Link] [10] Reetz, M. T. (2001). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences. Available at: [Link] [2] Weatherwax, A., et al. (2014). Chiral Recognition of Amino Acids by Use of a Fluorescent Resorcinarene. Sensors. Available at: [Link] [11] Ocain, T. D., & Rich, D. H. (1988). Stereoselective Synthesis of Novel Bestatin Analogs. Journal of Medicinal Chemistry. Available at: [Link] [12] Schiefer, A., et al. (2023). Heterologous Production and Biosynthesis of Threonine-16:0dioic acids with a Hydroxamate Moiety. Journal of Natural Products. Available at: [Link] [5] Enantioselective synthesis of β-amino acids. (2015). ResearchGate. Available at: [Link] [13] Tencer, M., & Bielski, R. (2008). Synthesis of 2R,3S- and 2S,3R-enantiomers of 2,3-dihydroxy-2-methylbutanoic acid from tiglic acid. ResearchGate. Available at: [Link] [14] Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2020). Molecules. Available at: [Link] [15] Fesko, K., et al. (2021). Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids. Applied Microbiology and Biotechnology. Available at: [Link] [3] Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Available at: [Link] Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link] [4] Threonine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link] [16] Syntheses and Studies of Amamistatin B Analogs Reveals That Anticancer Activity Is Relatively Independent of Stereochemistry, Ester or Amide Linkage and Select Replacement of One of the Metal Chelating Groups. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [1] Enantioselective synthesis. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link] [17] Alfonso, I., & Solà, J. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. International Journal of Molecular Sciences. Available at: [Link] [18] Liu, Y., et al. (2022). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology. Available at: [Link] [19] Ammon, H. L. (1996). Stereochemistry. University of Maryland, Dept. of Chemistry. Available at: [Link] [20] Amino acid structure and classifications. (n.d.). Khan Academy. Available at: [Link] [21] Kataoka, M., et al. (1995). Distribution of Threonine Aldolase Activity with Different Stereospecificities in Aerobic Bacteria. Journal of Fermentation and Bioengineering. Available at: [Link] [6] Kumar, A., & Singh, S. (2021). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. Available at: [Link] [22] 3-Amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link] [23] Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
Sources
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Chiral Recognition of Amino Acids by Use of a Fluorescent Resorcinarene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Threonine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - ProQuest [proquest.com]
- 15. Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Syntheses and studies of amamistatin B analogs reveals that anticancer activity is relatively independent of stereochemistry, ester or amide linkage and select replacement of one of the metal chelating groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]
- 20. Khan Academy [khanacademy.org]
- 21. Distribution of Threonine Aldolase Activity with Different Stereospecificities in Aerobic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R*,S*)- | C10H13NO3 | CID 3059475 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic Acid and Related Chiral Amino Acids
Introduction: The Significance of Chiral β-Hydroxy α-Amino Acids in Modern Drug Discovery
Chiral β-hydroxy α-amino acids are a privileged structural motif in a multitude of biologically active molecules, including pharmaceuticals and natural products. The precise spatial arrangement of the amino and hydroxyl groups is often critical for their therapeutic efficacy. (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, a non-proteinogenic amino acid, serves as a key chiral building block in the synthesis of complex pharmaceutical agents. Its structure, featuring two adjacent stereocenters, presents a significant synthetic challenge. The development of efficient and stereoselective methods for the synthesis of such compounds is therefore of paramount importance to the pharmaceutical and biotechnology industries. This guide provides a comparative overview of several prominent synthetic strategies, offering insights into their underlying principles, practical applications, and relative merits.
Chiral Pool Synthesis: Leveraging Nature's Starting Materials
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of β-hydroxy α-amino acids, Garner's aldehyde, derived from D- or L-serine, is a workhorse building block that provides a pre-defined stereocenter at the α-carbon.
Causality Behind Experimental Choices
The use of Garner's aldehyde capitalizes on the inherent chirality of serine to set the stereochemistry at C2. The subsequent creation of the C3 stereocenter is then directed by this existing chirality, often through diastereoselective nucleophilic addition to the aldehyde. The choice of nucleophile and reaction conditions is critical for controlling the stereochemical outcome at the newly formed stereocenter.
Methodology: Synthesis via Garner's Aldehyde and Double Stereodifferentiation
A powerful illustration of this approach involves a double stereodifferentiation strategy, where both the chiral aldehyde and a chiral auxiliary on the nucleophile influence the stereochemical outcome.[1]
Experimental Protocol:
-
Enolate Formation: A solution of a pseudoephedrine-derived acetamide is treated with a strong base, such as lithium diisopropylamide (LDA), in an ethereal solvent at low temperature (-78 °C) to generate the corresponding chiral enolate.
-
Aldol Addition: Garner's aldehyde is then added to the enolate solution. The reaction is allowed to proceed at low temperature to maximize diastereoselectivity.
-
Work-up and Purification: The reaction is quenched with a proton source, and the product is isolated and purified using standard techniques such as column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions to afford the desired protected β-hydroxy γ-amino carbonyl compound, which can be further elaborated to the target amino acid.
Data Presentation
| Method | Starting Material | Key Reagents | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Chiral Pool (Double Stereodifferentiation) | Garner's Aldehyde | Pseudoephedrine auxiliary, LDA | >95:5 | 70-85 | [1] |
Chiral Auxiliary-Mediated Asymmetric Synthesis: The Evans Aldol Reaction
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[2] The Evans aldol reaction, employing oxazolidinone auxiliaries, is a particularly robust and predictable method for the diastereoselective synthesis of syn-β-hydroxy carbonyl compounds.[3][4]
Causality Behind Experimental Choices
The chiral auxiliary, temporarily attached to the acyl group, directs the facial selectivity of the enolate's reaction with an aldehyde. The formation of a rigid, chelated transition state involving a boron enolate is key to the high levels of stereocontrol observed. The stereochemical outcome is dictated by the stereochemistry of the auxiliary, allowing for access to either enantiomeric series of the product.
Methodology: Evans syn-Aldol Reaction
This method involves the reaction of a chiral N-acyloxazolidinone with an aldehyde. For the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, the corresponding N-acyl oxazolidinone would be reacted with benzyloxyacetaldehyde.
Experimental Protocol:
-
Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base, such as triethylamine (Et₃N), in a chlorinated solvent at 0 °C to form the Z-enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (e.g., benzyloxyacetaldehyde) is added. The reaction is stirred for several hours at low temperature.
-
Work-up and Purification: The reaction is quenched, and the aldol adduct is isolated and purified.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved to yield the desired β-hydroxy acid or a derivative thereof.
Data Presentation
| Method | Chiral Auxiliary | Key Reagents | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans Aldol Reaction | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Bu₂BOTf, Et₃N | >99:1 | 85-95 | [3][4] |
Diastereoselective Reduction of α-Amino-β-keto Esters
This strategy involves the reduction of a prochiral ketone in a substrate already containing a chiral center. The stereochemical outcome of the reduction is influenced by the existing stereocenter, leading to the formation of one diastereomer in excess. Dynamic kinetic resolution (DKR) can be a particularly powerful variant of this approach.[5]
Causality Behind Experimental Choices
In a diastereoselective reduction, the reducing agent approaches the ketone from the less sterically hindered face, as dictated by the conformation of the molecule, which is influenced by the adjacent chiral center. In DKR, a rapid racemization of the α-amino center allows for the conversion of the entire starting material to the desired diastereomer.
Methodology: Diastereoselective Reduction via Dynamic Kinetic Resolution
Experimental Protocol:
-
Substrate Synthesis: The starting α-amino-β-keto ester is synthesized, often via a Claisen condensation or a similar C-C bond-forming reaction.
-
Asymmetric Hydrogenation: The substrate is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst, such as RuCl₂(BINAP), in the presence of a hydrogen source. The reaction conditions (solvent, temperature, pressure) are optimized to maximize diastereoselectivity and enantioselectivity.
-
Work-up and Purification: The product is isolated and purified to yield the enantiomerically enriched β-hydroxy-α-amino ester.
Data Presentation
| Method | Catalyst | Key Reagents | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Yield (%) | Reference |
| Dynamic Kinetic Resolution | RuCl₂(BINAP) | H₂ | >95:5 | >99 | 80-90 | [5] |
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes to chiral 1,2-amino alcohols.[6][7][8] This reaction offers a highly convergent and atom-economical route to the target structures.
Causality Behind Experimental Choices
The reaction proceeds via an osmium-catalyzed syn-addition of an amino group and a hydroxyl group across a double bond. The enantioselectivity is controlled by a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand determines which face of the alkene is attacked, allowing for the synthesis of either enantiomer of the product.
Methodology: Asymmetric Aminohydroxylation of a Cinnamate Derivative
To synthesize (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, a suitable starting material would be an ester of 3-(benzyloxy)propenoic acid.
Experimental Protocol:
-
Reaction Setup: A mixture of the alkene, a nitrogen source (e.g., a carbamate or sulfonamide), the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), and potassium osmate(VI) dihydrate is prepared in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Reaction Execution: The reaction is stirred at room temperature until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.
Data Presentation
| Method | Chiral Ligand | Nitrogen Source | Regioselectivity | Enantiomeric Excess (%) | Yield (%) | Reference |
| Sharpless Asymmetric Aminohydroxylation | (DHQ)₂PHAL | N-bromoacetamide | Good to excellent | >95 | 60-80 | [6] |
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture.[9][10][11][12] This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
Causality Behind Experimental Choices
Lipases are commonly used enzymes for the resolution of amino acids and their derivatives. They can selectively hydrolyze an ester or amide bond of one enantiomer, leaving the other enantiomer intact. The choice of enzyme, substrate (often an N-acetylated or esterified derivative), and reaction conditions are crucial for achieving high enantioselectivity and yield.
Methodology: Lipase-Catalyzed Kinetic Resolution of an N-Acetyl Amino Acid
Experimental Protocol:
-
Substrate Preparation: A racemic mixture of the N-acetyl derivative of 2-amino-3-phenylmethoxybutanoic acid is prepared.
-
Enzymatic Hydrolysis: The racemic N-acetyl amino acid is incubated with a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) in an aqueous buffer at a controlled pH and temperature.
-
Separation: Once approximately 50% conversion is reached, the reaction is stopped. The desired unreacted (S,R)-N-acetyl amino acid and the product (R,S)-amino acid are separated based on their different physical properties (e.g., solubility at different pH values).
-
Deprotection: The N-acetyl group of the desired enantiomer is removed to yield the final product.
Data Presentation
| Method | Enzyme | Substrate | Enantiomeric Excess (%) | Yield (theoretical max. 50%) | Reference |
| Enzymatic Resolution | Lipase from Candida antarctica | Racemic N-acetyl-2-amino-3-phenylmethoxybutanoic acid | >99 | 40-48 | [9][10] |
Visualizing the Synthetic Pathways
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid and its analogs
An In-Depth Comparative Guide to the Biological Activity of (2S,3R)-2-amino-3-phenylmethoxybutanoic Acid and its Structurally Related Analogs
Introduction: The Therapeutic Potential of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery, non-proteinogenic amino acids and their derivatives represent a cornerstone of medicinal chemistry. Their structural diversity, which extends beyond the 20 common amino acids, allows for the synthesis of molecules with tailored pharmacological profiles, improved metabolic stability, and unique biological activities. The compound of interest, (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, belongs to this promising class. Its stereochemically defined backbone, featuring an amino group, a carboxylic acid, and a bulky phenylmethoxy side chain, suggests its potential to interact with a variety of biological targets.
However, the public domain literature on the specific biological activities of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid is notably sparse. To rigorously evaluate its potential, a logical and scientifically sound approach is to conduct a comparative analysis of its structurally related analogs for which robust biological data exist. This guide will, therefore, dissect the known biological activities of several key analogs, drawing parallels and distinctions based on their structural modifications. Through this comparative lens, we can build a predictive framework for the therapeutic potential of our lead compound and outline a clear experimental path for its future investigation. We will explore activities ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Structural Framework: The Core Compound and Its Analogs
The foundation of our analysis is the aminobutanoic acid scaffold. The specific stereochemistry (2S, 3R) and the nature of the substituents at the C3 and C4 positions are critical determinants of biological function. The diagram below illustrates the core structure of our lead compound and the key analogs selected for this comparative guide based on their documented activities and structural relevance.
Figure 1: Structural relationships between the lead compound and selected analogs.
This selection provides a diverse functional landscape:
-
Analog A shares a similar four-carbon backbone and phenyl group, differing in the protective group and hydroxyl moiety. It is a known precursor for protease inhibitors like bestatin.[1]
-
Analog B introduces a bulky sulfonamide group, providing insights into the effects of larger, polar substituents on activity and cytotoxicity.[2]
-
Analog C is a more distant structural relative but serves as a valuable comparator for anti-inflammatory activity within the broader class of phenyl-containing amino acids.[3]
-
Analog D , an aminobenzoic acid, demonstrates how scaffold alterations can lead to potent antimicrobial and anticancer effects through distinct mechanisms.[4]
Comparative Analysis of Biological Activities
A systematic comparison of the biological activities of these analogs reveals how subtle and significant structural changes dictate therapeutic potential. The following sections consolidate the available quantitative data and explore the underlying structure-activity relationships.
Anticancer and Cytotoxic Activity
The evaluation of cytotoxicity is a primary screening step for potential anticancer agents. Analogs B and D have been assessed for their effects on cancer cell lines, revealing potent but distinct profiles.
| Compound ID | Cell Line | Assay Type | Endpoint | Result | Reference |
| Analog B | Hep G2 A16 (Hepatoma) | Not Specified | Cytotoxicity | Highly Cytotoxic | [2] |
| Analog D | MDA-MB-231 (Breast Cancer) | MTT Assay | IC₅₀ (48h) | 5 µM | [4] |
| Analog D | 3T3 (Normal Fibroblast) | MTT Assay | Cytotoxicity | Not specified, but active on cancer line | [4] |
Expert Insights & Causality:
-
The high cytotoxicity of Analog B against hepatoma cells is a significant finding.[2] The presence of the free amino group at C2 and the bulky arenesulfonamido moiety are deemed critical for this activity.[2] However, this potent effect is not selective and raises concerns about the therapeutic window, a common challenge in drug development.
-
Analog D demonstrates more promising anticancer potential with a potent IC₅₀ value of 5 µM against the aggressive MDA-MB-231 breast cancer cell line.[4] Mechanistic studies revealed that its activity is linked to the induction of apoptosis and the inhibition of cell proliferation and migration through modulation of the PI3K/AKT pathway.[4] The substitution of a chloro group on the aminobenzoic acid scaffold is key to this targeted activity.
-
For our lead compound , these findings suggest that while it may possess cytotoxic properties, the absence of a highly reactive group like a sulfonamide or a specific pharmacophore like in Analog D means its activity is likely to be more modest. Screening against a panel of cancer cell lines would be the logical first step.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Several of the selected analogs have demonstrated noteworthy antibacterial activity.
| Compound ID | Target Microorganism | Assay Type | Endpoint | Result (MIC) | Reference |
| Analog B | M. tuberculosis ATTC 27294 | Broth Dilution | MIC | Active (p-Cl, p-Br, p-Me variants) | [2] |
| Analog D | MRSA | Bioassay-guided | Activity | Potent antibacterial activity | [4] |
| Analog D | S. aureus, E. coli, B. subtilis | fractionation | Activity | Active | [4] |
Expert Insights & Causality:
-
Analog B derivatives show activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] The study highlights a crucial SAR insight: analogs with a Boc-protecting group on the C2 amine were inactive, whereas the deprotected analogs with a free amino group were active.[2] This strongly suggests that the primary amine is essential for target engagement, possibly through hydrogen bonding or salt-bridge formation within the active site of a mycobacterial enzyme.
-
Analog D exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[4] Its broad-spectrum potential is further suggested by activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[4]
-
The lead compound's potential as an antimicrobial is plausible. The presence of both an amino group and a carboxylic acid provides zwitterionic character at physiological pH, which can be crucial for traversing bacterial membranes. The phenylmethoxy group adds lipophilicity, which often correlates with antimicrobial activity.[2] An initial screening using the broth microdilution method against a panel of clinically relevant bacteria is highly recommended.
Anti-inflammatory and Enzyme Inhibition Activity
Enzyme inhibition is a common mechanism for various therapeutic effects, including anti-inflammatory action.
| Compound ID | Activity Type | Assay | Target/Model | Result | Reference |
| Analog A | Enzyme Inhibition | Precursor Synthesis | Enkephalinase | Precursor to inhibitors like bestatin | [1] |
| Analog C | Anti-inflammatory | Xylene-induced ear oedema | Rat Model | 31.1% inhibition at 10 mg/kg | [3] |
| Analog C | Antinociceptive | Tail-flick test | Rat Model | 36.78% increase in latency | [3] |
Expert Insights & Causality:
-
Analog A , (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, is a well-established building block for synthesizing protease inhibitors.[1] The specific (2S, 3R) stereochemistry is critical for fitting into the active sites of target enzymes like aminopeptidases.[1] This underscores the paramount importance of stereochemical control in synthesis.
-
Analog C displays both anti-inflammatory and antinociceptive (pain-reducing) properties in animal models.[3] Its mechanism is likely related to the inhibition of cyclooxygenase (COX) enzymes, similar to other 2-arylpropionic acid derivatives (e.g., ibuprofen).[3] A key advantage noted was its lower gastrointestinal toxicity compared to ketoprofen, possibly due to the masking of acidic properties by the amino group.[3]
-
These results strongly suggest that our lead compound should be evaluated for inhibitory activity against a panel of enzymes, particularly proteases and COX enzymes. The structural similarity to Analog A makes protease inhibition a particularly attractive hypothesis.
Methodological Deep Dive: Protocols for Biological Evaluation
To ensure the reproducibility and validity of any future studies on (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, adherence to standardized protocols is essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
Experimental Workflow Visualization
The general workflow for screening a novel compound involves a tiered approach, starting with primary screening for a desired activity and selectivity, followed by more complex mechanistic studies.
Figure 2: A tiered experimental workflow for evaluating a novel amino acid derivative.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀). It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Causality: The choice of the MTT assay is due to its high throughput, reliability, and direct correlation between mitochondrial activity (a hallmark of viable cells) and the colorimetric signal.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[5]
Protocol 2: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This protocol is aligned with guidelines from the Clinical and Laboratory Standard Institute (CLSI).
Causality: The broth microdilution method is preferred for screening novel compounds due to its efficiency, low sample volume requirements, and ability to provide quantitative (MIC value) rather than qualitative results.[7]
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism (e.g., S. aureus) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the test compound in MHB. Typically, 50 µL of broth is added to each well, and then 50 µL of the compound stock is added to the first well and serially diluted down the plate. The final volume in each well before adding bacteria will be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This step halves the compound concentration to the final test concentration and achieves the target inoculum density.
-
Controls: Include a positive control well (bacteria in broth, no compound) to confirm growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., vancomycin for S. aureus) should be run in parallel as a quality control measure.[8]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.[7]
Protocol 3: Generic Protease Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a compound against a generic protease using a fluorogenic substrate.
Causality: Fluorogenic assays are highly sensitive and allow for continuous monitoring of enzyme activity, making them ideal for inhibitor screening and kinetic analysis.[9] The release of a fluorescent molecule upon substrate cleavage provides a direct and easily quantifiable measure of enzyme function.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the specific protease (e.g., Tris-HCl with CaCl₂ for trypsin).
-
Enzyme Solution: Prepare a working solution of the protease in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of a fluorogenic substrate specific to the enzyme (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO. Dilute to a working concentration in assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for sensitive inhibitor detection.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution (or buffer for control) to the wells.
-
Add 60 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding. This pre-incubation step is critical for time-dependent or irreversible inhibitors.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time plot) for each well.
-
Normalize the rates to the uninhibited control to determine the percent inhibition for each compound concentration.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. For more detailed mechanistic studies, vary both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[10][11]
-
Conclusion and Future Directions
This comparative guide illuminates the significant therapeutic potential harbored within the (2S,3R)-2-amino-3-phenylmethoxybutanoic acid scaffold and its analogs. While direct experimental data on the lead compound remains to be established, the analysis of its structural relatives provides a robust, evidence-based roadmap for its investigation.
The collective evidence suggests that (2S,3R)-2-amino-3-phenylmethoxybutanoic acid is a prime candidate for screening across multiple biological activities:
-
Antimicrobial Activity: The essentiality of the free amino group in Analog B and the broad-spectrum activity of Analog D strongly support screening our lead compound against a panel of pathogenic bacteria, including resistant strains like MRSA and M. tuberculosis.
-
Anticancer Activity: The potent cytotoxicity demonstrated by Analogs B and D justifies a comprehensive cytotoxicity screen against diverse cancer cell lines (e.g., breast, liver, lung). Should activity be found, mechanistic studies focusing on apoptosis and cell signaling pathways would be the next logical step.
-
Enzyme Inhibition: Given that Analog A is a precursor to potent protease inhibitors and Analog C exhibits anti-inflammatory properties, screening against proteases (e.g., caspases, metalloproteinases) and COX enzymes is highly warranted.
Future research must prioritize the synthesis of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid with high stereochemical purity. Subsequently, the execution of the detailed protocols provided in this guide will generate the foundational data needed to understand its biological profile. By systematically comparing these future results with the established data of its analogs, researchers can rapidly elucidate its mechanism of action and validate its potential as a novel therapeutic agent.
References
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
PMC. (n.d.). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Retrieved from [Link]
-
NIH. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (2S, 3R)-2-aminomethyl-3-hydroxy-butyrate by (2R, 3S).
-
Kyushu University. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
Pharmaceutical Chemistry Journal. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]
-
Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]
-
ResearchGate. (2015). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Retrieved from [Link]
-
ACS Omega. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]
-
MDPI. (n.d.). Repeatable Perming via Thiol–Michael Click Reaction: Using Amide Derived from Maleic Acid and Cystine. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
PMC. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from [Link]
-
ResearchGate. (2017). Novel test procedure for testing antimicrobially active materials. Retrieved from [Link]
-
MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
ACS Omega. (2024). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. Retrieved from [Link]
-
MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (R)- and (S)-3,3,3-trifluoro-2-phenylpropanoyl isocyanates and their use as reactive analogues of Mosher's acid. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
PubMed. (n.d.). Neurotoxicity and excitatory amino acid antagonists. Retrieved from [Link]
- PubMed. (n.d.). Syntheses and antimycobacterial activities of [(2S,3R)-2-(amino)-4-(arenesulfonamido)-3-hydroxy-1-phenylbutane derivatives. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11417997/*. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11417997/
Sources
- 1. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | 62023-65-8 | Benchchem [benchchem.com]
- 2. Syntheses and antimycobacterial activities of [(2S,3R)-2-(amino)-4-(arenesulfonamido)-3-hydroxy-1-phenylbutane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enantiomeric Purity Determination of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride: HPLC vs. GC vs. CE
For researchers and professionals in drug development, ensuring the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of safety and efficacy. The biological systems with which drugs interact are inherently chiral, often leading to significant differences in the pharmacological and toxicological profiles of enantiomers. This guide provides an in-depth comparison of three principal analytical techniques for determining the enantiomeric purity of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride, an O-protected derivative of threonine.
We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). This analysis moves beyond a simple listing of protocols to explore the causality behind experimental choices, empowering the reader to select and develop a robust, self-validating system tailored to their specific analytical needs, from routine quality control to advanced research.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Direct chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric separations in the pharmaceutical industry.[1][2] The technique's power lies in the development of sophisticated chiral stationary phases (CSPs) that create a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective due to their broad applicability and high selectivity.[3][4]
Principle of Separation
The enantiomers of the target molecule are passed through a column packed with a chiral stationary phase. The differential interaction energies between each enantiomer and the CSP, based on forces like hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in one enantiomer being retained longer than the other, enabling their separation and quantification.
Experimental Protocol: Direct Chiral HPLC
Objective: To resolve and quantify the (2R,3S)-enantiomer impurity in a (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
The hydrochloride salt form aids solubility in aqueous or polar organic mobile phases.
-
-
Chromatographic Conditions:
-
Column: Lux® Cellulose-2 (or equivalent cellulose-based CSP), 250 x 4.6 mm, 5 µm.
-
Rationale: Cellulose-based CSPs provide excellent chiral recognition capabilities for a wide range of compounds, including those with amino and carboxyl groups.[4]
-
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (90:10, v/v).
-
Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine. The high organic content is typical for polar organic mode, which often yields good selectivity on polysaccharide CSPs.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Rationale: Temperature is a critical parameter for selectivity in chiral separations; maintaining a constant temperature is crucial for reproducibility.[5]
-
-
Detection: UV at 210 nm.
-
Rationale: The molecule lacks a strong chromophore, so detection at a lower wavelength is necessary to capture the peptide-like absorbance of the amide bond and carboxyl group.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric purity by area normalization. % (2S,3R)-Enantiomer = [Area(2S,3R) / (Area(2S,3R) + Area(2R,3S))] x 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC): The High-Resolution Specialist
Chiral GC offers exceptionally high separation efficiency, often resulting in baseline resolution of enantiomers where other methods might struggle. However, its primary challenge for analyzing amino acids is their low volatility and high polarity. This necessitates a chemical derivatization step to convert the analyte into a more volatile form suitable for gas-phase analysis.[6][7]
Principle of Separation
After derivatization, the volatile enantiomers are separated on a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative or a chiral polysiloxane like Chirasil-Val®).[7] Similar to HPLC, differential interactions between the derivatized enantiomers and the CSP lead to different retention times.
Experimental Protocol: Chiral GC with Derivatization
Objective: To achieve high-resolution separation of the derivatized enantiomers for precise quantification of the chiral impurity.
-
Derivatization (Two-Step):
-
Step 1: Esterification: Place ~1 mg of the sample in a vial. Add 200 µL of 3M HCl in isopropanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Rationale: This step converts the carboxylic acid group into its isopropyl ester, increasing volatility.
-
-
Step 2: Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of Trifluoroacetic Anhydride (TFAA). Heat at 60°C for 15 minutes. Evaporate to dryness and reconstitute in 1 mL of ethyl acetate for injection.
-
Rationale: TFAA acylates the amino group, further increasing volatility and thermal stability while minimizing interactions with the GC column's stationary phase.[8]
-
-
-
GC Conditions:
-
Column: Chirasil-Val® (or equivalent amino acid-based CSP), 25 m x 0.25 mm ID, 0.16 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split (50:1), 220°C.
-
Oven Program: Start at 90°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min.
-
Rationale: A temperature program is essential to ensure elution of the derivatized analytes with good peak shape in a reasonable timeframe.
-
-
Detector: Flame Ionization Detector (FID), 250°C.
-
Rationale: FID provides excellent sensitivity and a wide linear range for the carbon-containing derivatized analytes.
-
-
-
Data Analysis:
-
Perform area percent calculation as described for the HPLC method.
-
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis.
Chiral Capillary Electrophoresis (CE): The High-Efficiency, Microscale Method
Capillary Electrophoresis is a powerful separation technique that offers extremely high efficiency, short analysis times, and minimal consumption of sample and reagents.[9][10] For chiral separations, a chiral selector is typically added directly to the background electrolyte (BGE). Cyclodextrins are the most common chiral selectors used for amino acids in CE.[11]
Principle of Separation
In an electric field, ions migrate at different velocities depending on their charge-to-size ratio. Enantiomers have identical ratios and do not separate. However, when a chiral selector (e.g., a cyclodextrin) is added to the BGE, the enantiomers form transient, diastereomeric inclusion complexes with different binding constants. This difference in interaction leads to different effective mobilities for each enantiomer, resulting in their separation.[12]
Experimental Protocol: Chiral CE
Objective: To provide a rapid, low-consumption method for enantiomeric purity assessment.
-
Sample Preparation:
-
Dissolve the sample in deionized water to a concentration of 0.5 mg/mL.
-
-
CE Conditions:
-
Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin.
-
Rationale: At low pH, the amino group is protonated (positive charge), and the carboxyl group is neutral, allowing for cationic migration. Beta-cyclodextrin provides a hydrophobic cavity for chiral recognition.
-
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Diode Array Detector (DAD) at 200 nm.
-
-
Data Analysis:
-
Perform area percent calculation. Note that migration time is used instead of retention time.
-
Workflow for Chiral CE Analysis
Caption: Workflow for Chiral CE Analysis.
Head-to-Head Performance Comparison
The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes the expected performance of the three techniques for this specific application, based on field experience and established principles.
| Performance Metric | Chiral HPLC | Chiral GC | Chiral CE |
| Resolution (Rs) | Good to Excellent (>2.0) | Excellent (>3.0) | Good to Excellent (>2.0) |
| Analysis Time | 15 - 30 min | 20 - 40 min (plus derivatization) | 10 - 20 min |
| Sample Prep Complexity | Low (dissolve and inject) | High (multi-step derivatization) | Very Low (dissolve and inject) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | ~0.1% |
| Solvent/Reagent Consumption | High | Moderate | Extremely Low |
| Method Robustness | High | Moderate (derivatization can be a source of variability) | Moderate (sensitive to buffer composition and capillary surface) |
| Throughput | High (with autosampler) | Low | High (with autosampler) |
| Key Advantage | Versatility, robustness, industry acceptance | Highest resolution | Speed, low consumption, high efficiency |
| Key Disadvantage | High solvent cost/disposal | Required, complex derivatization | Lower concentration sensitivity |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[13][14][15] A self-validating system is one where the protocol includes checks to ensure the system is performing correctly.
-
Specificity: The most critical parameter. It must be demonstrated that the method can unequivocally separate the (2S,3R)-enantiomer from its (2R,3S)-counterpart and any other potential impurities. This is typically shown by spiking the main enantiomer with a small, known amount of the undesired enantiomer.[14]
-
Limit of Quantitation (LOQ): The method must be sensitive enough to accurately quantify the enantiomeric impurity at the required specification limit (e.g., 0.1%).
-
Accuracy: Assessed by spiking the drug substance with known amounts of the enantiomeric impurity and measuring the recovery.
-
Precision: Evaluated at the level of repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
-
Linearity: The response of the detector to the enantiomeric impurity must be linear over a range of concentrations, typically from the LOQ to 150% of the specification limit.
Conclusion and Recommendations
The selection of an optimal method for determining the enantiomeric purity of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride is not a one-size-fits-all decision. It depends entirely on the specific analytical objective.
-
For routine quality control (QC) environments where robustness, high throughput, and regulatory acceptance are paramount, Chiral HPLC is the undisputed method of choice. Its straightforward sample preparation and proven reliability make it ideal for release testing.
-
For challenging separations where a critical impurity co-elutes with the main peak or when the highest possible precision is required (e.g., in reference standard characterization), Chiral GC is a powerful problem-solver. The high upfront effort in method development and sample preparation is justified by its unparalleled resolving power.
-
For early-stage development where sample material is scarce or when rapid screening of multiple conditions is needed, Chiral CE offers significant advantages. Its microscale consumption and speed make it an efficient tool for process development and research applications.
By understanding the fundamental principles, operational trade-offs, and validation requirements of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the chiral integrity of their pharmaceutical products.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. (n.d.). PubMed. Available at: [Link]
-
Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. (2014). PubMed. Available at: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Available at: [Link]
-
Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. (2014). ResearchGate. Available at: [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). ACS Publications. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2017). ResearchGate. Available at: [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Available at: [Link]
-
Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. (1993). PubMed. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed. Available at: [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2023). SciRP.org. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]
-
High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. (1999). ResearchGate. Available at: [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2021). LCGC International. Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Pharmtech.com. Available at: [Link]
-
Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling. (1983). Journal of AOAC INTERNATIONAL. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. scirp.org [scirp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 12. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (2S,3R)-2-amino-3-phenylmethoxybutanoic Acid Quantification
Introduction
In the landscape of pharmaceutical development and chiral synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of product safety and efficacy. (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, a protected derivative of threonine, represents a critical chiral building block in complex organic synthesis. Its stereochemical integrity and concentration directly influence the yield and purity of the final product. Therefore, establishing and validating a robust analytical method for its quantification is of paramount importance.
This guide provides a comparative analysis of predominant analytical techniques for the quantification of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid. It is designed for researchers, analytical chemists, and drug development professionals, offering both a high-level strategic comparison and detailed, actionable protocols. The methodologies discussed are grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure that the chosen method is fit for its intended purpose.[1][2]
Strategic Overview of Analytical Methodologies
The selection of an analytical method is a decision dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample matrix. For a molecule like (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, which possesses a primary amine, a carboxylic acid, and a bulky, UV-active phenylmethoxy protecting group, several chromatographic techniques are viable.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of quality control labs. The presence of the phenylmethoxy group provides a strong chromophore, making UV detection a straightforward and robust choice. Its primary advantages are its simplicity, cost-effectiveness, and widespread availability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalysis or when trace-level quantification is necessary.[3][4] It can distinguish the analyte from co-eluting impurities and matrix components with high confidence by monitoring specific parent-daughter ion transitions.[3]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Given that the analyte is a specific stereoisomer, confirming its enantiomeric and diastereomeric purity is crucial. Chiral HPLC, using a chiral stationary phase (CSP), is essential for separating the (2S,3R) isomer from its potential stereoisomeric impurities.[5][6]
The choice between these methods hinges on the analytical objective. For routine purity and potency testing of the bulk substance, HPLC-UV is often sufficient. For analyzing the compound in complex matrices like biological fluids or for detecting trace impurities, LC-MS/MS is superior.[7] Chiral HPLC is a specialized, yet indispensable, tool for ensuring stereochemical fidelity.
Caption: Workflow for selecting and validating an analytical method.
Comparative Performance of Analytical Methods
The performance of each method must be evaluated based on standard validation parameters. The following table summarizes expected performance characteristics for the quantification of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid.
| Parameter | HPLC-UV | LC-MS/MS | Chiral HPLC-UV |
| Principle | Separation via liquid chromatography, detection by UV absorbance.[4] | Separation by LC, detection by mass-to-charge ratio after ionization.[4] | Separation of stereoisomers on a chiral stationary phase, UV detection.[5][6] |
| Selectivity | Moderate. Susceptible to co-eluting compounds with similar UV spectra. | Very High. Can distinguish between isobaric compounds through MS/MS fragmentation. | Very High for stereoisomers. Moderate for other impurities. |
| Sensitivity (LOQ) | Moderate (e.g., 0.1 - 1 µg/mL) | Very High (e.g., 0.1 - 10 ng/mL)[4] | Moderate (Similar to HPLC-UV, but can be lower due to peak broadening) |
| Linearity (R²) | Excellent (≥0.999) | Excellent (≥0.995)[8] | Good (≥0.99) |
| Precision (%RSD) | Excellent (<2%) | Excellent (<15% for bioanalysis) | Good (<5%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Excellent (85-115% for bioanalysis) | Good (95-105%) |
| Primary Application | Assay, purity of drug substance, content uniformity. | Bioanalysis (plasma, urine), trace impurity quantification. | Enantiomeric/diastereomeric purity, stability indicating assays for racemization. |
In-Depth Protocol: Validation of a Reverse-Phase HPLC-UV Method
This section provides a detailed protocol for the validation of a stability-indicating RP-HPLC-UV method for the assay of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, adhering to the ICH Q2(R1) framework.[1]
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The phenylmethoxy group also provides some hydrophobic character, leading to good retention.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is selected to suppress the ionization of the carboxylic acid group, ensuring a single, sharp peak shape and consistent retention. Acetonitrile is a common organic modifier that provides good peak efficiency.
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the phenylmethoxy group (typically around 254-260 nm) to maximize sensitivity.
Caption: Experimental workflow for HPLC method validation.
Step-by-Step Validation Protocol
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution five replicate times.
-
Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.
2. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Procedure:
-
Expose the analyte to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
-
Analyze the stressed samples alongside an unstressed standard.
-
Evaluate peak purity of the analyte peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from co-eluting degradants (peak purity angle < peak purity threshold), and there should be baseline resolution between the analyte and major degradation peaks.
3. Linearity and Range:
-
Objective: To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[1]
-
Procedure:
-
Prepare a series of at least five calibration standards by diluting a stock solution. The range should typically cover 80% to 120% of the target assay concentration.[1]
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo (matrix without the analyte) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: %RSD should be ≤ 2.0% for repeatability and intermediate precision.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.
-
Based on the Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank samples and calculate the standard deviation of the response. Use the formula: LOQ = 10 * (σ/S) and LOD = 3.3 * (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
7. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to parameters such as mobile phase pH (±0.2 units), organic modifier composition (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Analyze the system suitability standard under each condition.
-
-
Acceptance Criteria: System suitability parameters must still be met under all varied conditions.
Conclusion and Recommendations
The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the quantification of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid, the choice of method is a strategic one.
-
For routine quality control, a validated RP-HPLC-UV method offers the best balance of performance, simplicity, and cost-effectiveness.
-
When dealing with complex biological matrices or requiring the highest sensitivity for impurity profiling, a validated LC-MS/MS method is the unequivocal choice.[3][9]
-
To ensure the stereochemical integrity of the chiral center, a dedicated Chiral HPLC method must be developed and validated to control for diastereomeric and enantiomeric impurities.
Ultimately, a comprehensive analytical control strategy for (2S,3R)-2-amino-3-phenylmethoxybutanoic acid will likely involve a combination of these techniques: RP-HPLC-UV for the main assay, and Chiral HPLC and/or LC-MS/MS for impurity control, depending on the specific risks identified during process development. Each method must be validated according to the principles outlined in ICH and FDA guidelines to ensure data integrity and regulatory compliance.[2][10][11]
References
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health (NIH). Available from: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available from: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available from: [Link]
-
Protein chemical synthesis by serine and threonine ligation. National Institutes of Health (NIH). Available from: [Link]
-
Development and Validation of Non-derivatization LC/MS/MS Method for Fast Determination of Proteinogenic Amino Acids in Fish. Shimadzu. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values. ResearchGate. Available from: [Link]
-
Validation results of the LC-MS/MS method for the analysis of derivatized AAs. ResearchGate. Available from: [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of α-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. Available from: [Link]
-
HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available from: [Link]
-
A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. Available from: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Frontage Labs. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A-Scientist's-Guide-to-Peptide-Design:-Benchmarking-(2S,3R)-2-amino-3-phenylmethoxybutanoic-acid-hydrochloride
Executive Summary
The rational design of peptide therapeutics hinges on overcoming two primary obstacles: conformational ambiguity and susceptibility to proteolytic degradation.[1] Non-natural amino acids offer a powerful toolkit to address these challenges, enabling the creation of peptidomimetics with enhanced stability, selectivity, and bioavailability.[1][2] This guide provides an in-depth comparison of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride , a protected O-benzyl threonine derivative, against other widely used classes of non-natural amino acids. We will explore the unique structural and functional advantages conferred by its β-branching and bulky aromatic side-chain protection, supported by experimental data and detailed protocols for comparative analysis.
The Imperative for Non-Natural Amino Acids in Peptidomimetics
Native peptides, despite their high potency and selectivity, often fail as therapeutic agents due to rapid clearance and enzymatic degradation.[1][3] The incorporation of non-natural amino acids is a key strategy to lock the peptide into a bioactive conformation and shield its backbone from protease attack.[1][2]
Core advantages include:
-
Enhanced Proteolytic Stability: Steric hindrance from bulky side chains or modifications to the peptide backbone can prevent recognition and cleavage by proteases.[4][5]
-
Conformational Constraint: Restricting the rotational freedom of the peptide backbone reduces the entropic penalty of binding and can pre-organize the peptide into a specific secondary structure (e.g., β-turns or helices) required for receptor interaction.[6]
-
Improved Pharmacokinetics: Modifications can increase lipophilicity, aiding in membrane permeability and potentially improving oral bioavailability.[3][4]
Structural Deep Dive: (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride
This molecule, systematically named (2S,3R)-2-amino-3-phenylmethoxybutanoic acid and commonly referred to as O-benzyl-L-threonine (H-Thr(Bzl)-OH), is a derivative of the natural amino acid L-threonine.[7][8] Its utility in peptide design stems from a combination of features:
-
β-Carbon Stereochemistry: The (3R) configuration, along with the α-carbon's (2S) configuration, is inherent to the L-threonine scaffold. This branching at the β-carbon already imposes significant conformational restriction compared to a linear side chain like that of methionine.
-
O-Benzyl Protecting Group: The phenylmethoxy (benzyloxy) group is the key non-natural modification. It serves two primary purposes during synthesis and in the final peptide:
-
Side-Chain Protection: During solid-phase peptide synthesis (SPPS), the benzyl group protects the hydroxyl moiety of threonine from unwanted side reactions, such as O-acylation.[8][9]
-
Steric Shielding & Lipophilicity: Post-synthesis, this bulky aromatic group provides a significant steric shield over the peptide backbone, contributing to proteolytic resistance. It also increases the local lipophilicity of the peptide.
-
The interplay of these features makes H-Thr(Bzl)-OH a valuable tool for stabilizing specific peptide structures and enhancing their drug-like properties.[7]
Caption: A typical workflow for comparing peptide analogs containing different non-natural amino acids.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-Thr(Bzl)-OH into a peptide sequence on a Rink Amide resin using a manual or automated synthesizer. [10][11]
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5-10 min) to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Thr(Bzl)-OH (4 eq), HCTU (4 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.
-
Causality: HCTU is an efficient coupling agent that minimizes side reactions. DIPEA acts as a base to activate the carboxyl group for amide bond formation. A molar excess ensures the reaction goes to completion.
-
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin test to confirm the absence of free primary amines, indicating complete coupling. [10][11]If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with dichloromethane (DCM) and dry.
-
Treat the resin with a cleavage cocktail such as Reagent K (TFA/Water/Phenol/Thioanisole/TIS; 82.5:5:5:5:2.5) for 2-3 hours. [9]This simultaneously cleaves the peptide from the resin and removes the benzyl and other side-chain protecting groups.
-
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash. [9]Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify mass by mass spectrometry.
Protocol: In Vitro Proteolytic Stability Assay
This assay measures the half-life of peptide analogs in the presence of serum or specific proteases. [12]
-
Peptide Preparation: Prepare stock solutions of each purified peptide analog (e.g., in DMSO) and determine their exact concentration.
-
Reaction Setup:
-
Dilute the peptide to a final concentration of 10-50 µM in a buffer containing 10% mouse or human serum. [12] * Causality: Serum contains a complex mixture of proteases, providing a good model for in vivo conditions. Using a consistent final concentration allows for direct comparison between peptides.
-
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as an equal volume of ethanol/acetonitrile (1:1 v/v), which precipitates the proteins. [12]6. Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t₁/₂).
-
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the peptide analogs for a target receptor. [13][14]
-
Materials:
-
A radiolabeled ligand known to bind the target receptor with high affinity.
-
Membrane preparations from cells expressing the target receptor.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4). [13]2. Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of radioligand (typically at or below its Kₑ value). [15] * A range of concentrations of the unlabeled competitor peptide analog (e.g., 10⁻¹² M to 10⁻⁵ M).
-
A fixed amount of receptor membrane preparation. [13] * Causality: The unlabeled peptide will compete with the radioligand for binding to the receptor. The more potent the analog, the lower the concentration needed to displace the radioligand.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. [13]4. Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound (which passes through). [13]5. Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of analog that inhibits 50% of radioligand binding). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [13]
Conclusion and Strategic Recommendations
The choice of a non-natural amino acid is a critical decision in peptide drug design, with no single solution being universally optimal. (2S,3R)-2-amino-3-phenylmethoxybutanoic acid hydrochloride (O-benzyl-L-threonine) represents a highly versatile building block that offers a balanced profile of benefits.
-
Choose H-Thr(Bzl)-OH when:
-
A combination of proteolytic stability and specific turn-like or localized conformational rigidity is desired.
-
The potential for aromatic interactions via the benzyl group could enhance binding affinity.
-
The extreme helical propensity of Aib or the drastic backbone alterations of N-methylation are undesirable or have been shown to abolish activity.
-
-
Consider alternatives when:
-
Maximum proteolytic stability and/or helicity is the primary goal: Aib is likely a superior choice.
-
Improving membrane permeability is the top priority: N-methylation is the most effective strategy.
-
Fine-tuning specific aromatic interactions is required: More specialized residues like Biphenylalanine may offer higher affinity.
-
Ultimately, the optimal choice must be validated experimentally. By employing the systematic workflow and protocols outlined in this guide, researchers can make informed, data-driven decisions to accelerate the development of potent and stable peptide therapeutics.
References
-
A New Synthesis of O-Benzyl-L-Threonine. Organic Preparations and Procedures International. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information. [Link]
-
Enhanced protein thermostability by Ala-->Aib replacement. PubMed. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
An unnatural amino acid that induces beta-sheet folding and interaction in peptides. PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Noncanonical Amino Acids in Biocatalysis. ACS Publications. [Link]
-
Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. [Link]
-
N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]
-
Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer. Organic Letters. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
-
Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
-
β-Turn Mimics by Chemical Ligation. Organic Letters. [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Center for Biotechnology Information. [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
2-Aminoisobutyric acid. Wikipedia. [Link]
-
(PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
Chemists find new way to make unnatural amino acids. News-Medical.Net. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. PubMed. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride
This document provides a detailed protocol for the proper and safe disposal of (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride (CAS No. 143251-58-5). The procedures outlined are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, regulatory compliance, and personal safety. The core philosophy of this guide is that waste management is an integral part of the experimental process, not an afterthought.
Guiding Principle: Proactive Waste Management
The foundation of safe laboratory practice is a comprehensive plan for the entire lifecycle of a chemical, from acquisition to disposal.[1] Before beginning any procedure involving (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, a clear and compliant disposal pathway must be established.[1][2] This proactive approach ensures that waste is handled safely, minimizes environmental impact, and adheres to institutional and federal regulations.
Hazard Assessment and Characterization
(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is an amino acid derivative. According to available Safety Data Sheet (SDS) information for a closely related compound, the specific toxicological properties have not been thoroughly investigated.[3] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Key Hazard Considerations:
-
Inhalation: May cause respiratory irritation.[3] Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize the generation and inhalation of dust.[3]
-
Skin and Eye Contact: May cause irritation upon contact. Standard laboratory personal protective equipment (PPE) is required.[4]
-
Reactivity: As a hydrochloride salt of an amino acid, it is acidic. It should not be mixed with bases, strong oxidizing agents, or other incompatible chemicals in the same waste container to prevent potentially vigorous reactions.[1][4][5]
-
Regulatory Classification: While not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), the lack of comprehensive toxicological data necessitates its management as a hazardous chemical waste under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7] This approach aligns with the principle of treating unknown or uncharacterized substances as hazardous.
| Chemical Profile | |
| IUPAC Name | (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride |
| CAS Number | 143251-58-5 |
| Molecular Formula | C10H14ClNO2 |
| Presumptive Hazard Class | Irritant (Respiratory, Skin, Eye) |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases[4] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure all appropriate safety measures are in place. Your institution's Chemical Hygiene Plan (CHP) provides the definitive requirements for your specific work environment.[7][8]
Required PPE:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For weighing or transferring solid material outside of a certified chemical fume hood, or if dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[3] All handling of the solid form should ideally occur within a fume hood to prevent dust formation.[3]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, contaminated labware, and solutions containing the compound.
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1][5]
-
Solid Waste: Collect waste (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride, along with any contaminated items like weighing paper, gloves, and disposable labware, in a dedicated hazardous waste container.
-
Aqueous Waste: Do not dispose of solutions containing this compound down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department and local regulations.[2][9] Collect aqueous waste in a separate, compatible container (e.g., a high-density polyethylene carboy).
-
Organic Solvent Waste: If the compound is dissolved in an organic solvent, it must be collected in a container designated for that specific class of solvent waste (e.g., halogenated or non-halogenated).[1]
All waste must be stored in appropriate, well-maintained containers.[10]
-
Select a Compatible Container: For solid waste, a sealable, wide-mouth plastic or glass container is suitable. For liquid waste, use a plastic or glass bottle with a screw-top cap that is compatible with the solvent.[1]
-
Ensure Integrity: The container must be in good condition, free of cracks, and able to be securely sealed to prevent leaks or spills.[5]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[1][10] Using a funnel for adding liquid waste requires removing the funnel and sealing the container immediately after use.[9]
Accurate and complete labeling is a regulatory requirement and essential for safe handling by waste management personnel.[2][11]
-
Attach a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete All Fields:
-
Full Chemical Name: Write out "(2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride". Do not use abbreviations or chemical formulas.
-
Constituents and Percentages: List all components in the container, including solvents, with their approximate percentages. The total must equal 100%.
-
Hazard Information: Check the appropriate hazard boxes (e.g., "Irritant").
-
Generator Information: Your name, lab location, and contact information.
-
Waste must be stored in a designated and safe location pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in a designated SAA.[1] This area should not be in a high-traffic location.[9]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[1]
-
Quantity Limits: Be aware of SAA quantity limits, which are typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[9]
Contact your institution's EH&S department or follow its established procedures to schedule a pickup of the full waste container.[10] Do not attempt to transport or dispose of the chemical waste yourself. Disposal must be handled by a licensed hazardous waste management company.[12]
Caption: Waste Disposal Decision Workflow.
Emergency Response: Spill and Exposure Procedures
All laboratory personnel must be trained on their facility's specific emergency and spill response procedures as part of the Chemical Hygiene Plan.[13]
If a small amount of solid (2S,3R)-2-amino-3-phenylmethoxybutanoic acid;hydrochloride is spilled and you are trained and comfortable with the cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Prevent access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.
-
Clean Up: Gently sweep the solid material into a dustpan or use absorbent pads to pick it up without creating dust.[3] Place the collected material and all cleanup supplies into a bag and then into a designated hazardous waste container.[14]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel, then decontaminate with soap and water.[15] Place all cleanup materials in the hazardous waste container.
-
Evacuate: Immediately evacuate the area. If the substance is in a volatile solvent, extinguish all ignition sources.[15]
-
Alert: Notify your supervisor and your institution's emergency contact (e.g., Public Safety, EH&S).
-
Isolate: Close the doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][4] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
References
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
MSDS of (2S,3R)-2-aMino-3-phenyl-butyric acid hydrochloride. ChemSrc. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
- Method for producing amino acid ester hydrochloride.
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products - ACS Publications. [Link]
-
Spill procedure: Clean-up guidance. University of Bristol. [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Amino Acid Analysis General Information. Japanese Pharmacopoeia. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. acs.org [acs.org]
- 14. westlab.com [westlab.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
